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  • Product: 2-(Piperidin-4-ylmethoxy)pyrazine
  • CAS: 1250125-99-5

Core Science & Biosynthesis

Foundational

The Chemical and Pharmacological Architecture of 2-(Piperidin-4-ylmethoxy)pyrazine: A Technical Whitepaper

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Discovery Scientists Document Type: In-Depth Technical Guide & Protocol Reference Executive Summary In modern medicinal chemistry, the rapid generation of s...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Discovery Scientists Document Type: In-Depth Technical Guide & Protocol Reference

Executive Summary

In modern medicinal chemistry, the rapid generation of structure-activity relationships (SAR) relies heavily on privileged scaffolds that offer both synthetic tractability and high-quality biological interactions. 2-(Piperidin-4-ylmethoxy)pyrazine (CAS: 1250125-99-5) has emerged as a critical pharmacophore and synthetic building block, particularly in the fields of epigenetics and virology [1].

This guide deconstructs the physicochemical properties, synthetic utility, and pharmacological applications of 2-(Piperidin-4-ylmethoxy)pyrazine. By analyzing its role in the discovery of Lysine Specific Demethylase 1 (LSD1) inhibitors and Zika virus (ZIKV) protease allosteric modulators, we provide a comprehensive framework for integrating this moiety into novel drug discovery pipelines [2], [3].

Physicochemical Profiling & Structural Elucidation

The utility of 2-(Piperidin-4-ylmethoxy)pyrazine stems from its tripartite structure:

  • The Piperidine Ring: A basic aliphatic heterocycle (pKa ~9.5) that remains protonated at physiological pH, serving as a potent hydrogen-bond donor to acidic residues in target proteins.

  • The Methoxy Linker: Provides crucial rotational flexibility, allowing the basic nitrogen to probe deep binding pockets while maintaining a defined spatial vector from the core.

  • The Pyrazine Core: A highly electron-deficient aromatic system. Biologically, it participates in π -stacking and multipolar interactions. Synthetically, its electron deficiency makes it an ideal substrate for rapid Nucleophilic Aromatic Substitution ( SN​Ar ).

Table 1: Core Physicochemical Properties
PropertyValue / Description
IUPAC Name 2-(Piperidin-4-ylmethoxy)pyrazine
CAS Registry Number 1250125-99-5
Molecular Formula C10​H15​N3​O
Molecular Weight 193.25 g/mol
SMILES O(CC1CCNCC1)c1cnccn1
Topological Polar Surface Area (TPSA) 47.1 Ų
Hydrogen Bond Donors / Acceptors 1 / 4
LogP (Predicted) ~0.8 - 1.2 (Highly water-soluble, drug-like)

Data corroborated via commercial chemical registries and structural prediction models [1].

Pharmacological Applications: The "Why" Behind the Structure

Epigenetic Modulation: LSD1 Inhibition

Lysine Specific Demethylase 1 (LSD1) is a critical epigenetic enzyme overexpressed in various cancers (e.g., MLL-rearranged leukemias, breast cancer). In the seminal work by Wu et al. (2016), the 2-(piperidin-4-ylmethoxy)pyrazine scaffold was utilized as a key intermediate (Compound 4) to rapidly map the LSD1 active site [2].

Mechanistic Causality: The protonated piperidine nitrogen forms a critical, charge-reinforced hydrogen bond with the Asp555 residue in the LSD1 active site. The pyrazine ring, due to its electron-deficient nature, engages in favorable electrostatic interactions with the flavin ring of the FAD cofactor and Tyr761. While the initial pyrazine derivative was a weak inhibitor ( Ki​ = 47.8 μ M), its rapid synthetic accessibility allowed researchers to validate the binding pose before optimizing the core to a pyridine, ultimately yielding inhibitors with Ki​ values as low as 29 nM[2].

Antiviral Discovery: ZIKV Protease Modulation

Beyond epigenetics, derivatives such as 2,3-bis(4-bromophenyl)-5-(piperidin-4-ylmethoxy)pyrazine have been identified as novel allosteric, non-competitive inhibitors of the Zika virus (ZIKV) protease ( IC50​ = 21.7 μ M) [3]. The piperidin-4-ylmethoxy tail acts as an anchor in the allosteric pocket, demonstrating the cross-therapeutic versatility of this pharmacophore.

Visualizing the Logical Frameworks

Chemical Synthesis Workflow

The synthesis of 2-(Piperidin-4-ylmethoxy)pyrazine leverages the electron-withdrawing nature of the pyrazine nitrogen atoms, which activate the 2-position for SN​Ar without the need for transition-metal catalysis.

Synthesis N1 2-Chloropyrazine (Electron-Deficient Electrophile) N3 SNAr Reaction NaH, THF, 0°C to RT N1->N3 N2 N-Boc-4-piperidinemethanol (Primary Alcohol Nucleophile) N2->N3 N4 Boc-Protected Intermediate (Stable for Isolation) N3->N4 N5 Acidic Deprotection TFA in DCM or 4M HCl/Dioxane N4->N5 N6 2-(Piperidin-4-ylmethoxy)pyrazine (Final Pharmacophore) N5->N6

Caption: Step-by-step synthetic workflow for 2-(Piperidin-4-ylmethoxy)pyrazine via SNAr.

Pharmacophore Binding Logic (LSD1 Model)

This diagram illustrates the causality behind the structural components when binding to the LSD1 active site.

Binding N1 Piperidine Nitrogen (Protonated at pH 7.4) T1 H-Bond with Asp555 (Primary Affinity Driver) N1->T1 Charge-Reinforced N2 Methoxy Linker (Rotational Flexibility) N2->N1 T2 Spatial Vectoring (Optimal Pocket Penetration) N2->T2 Conformational Fit N3 Pyrazine Core (Electron-Deficient Scaffold) N3->N2 T3 Electrostatic Interaction (FAD Cofactor & Tyr761) N3->T3 Core Stabilization

Caption: Pharmacophore mapping of the molecule within the LSD1 active site.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Analytical checkpoints are embedded to confirm success before proceeding to subsequent steps.

Protocol A: Synthesis of 2-(Piperidin-4-ylmethoxy)pyrazine

Objective: Synthesize the target molecule via a metal-free SN​Ar approach.

Step-by-Step Methodology:

  • Alkoxide Generation: Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in anhydrous THF (0.2 M) under an inert argon atmosphere at 0 °C. Slowly add a solution of N-Boc-4-piperidinemethanol (1.0 eq) in THF. Stir for 30 minutes until hydrogen gas evolution ceases.

    • Causality: NaH quantitatively deprotonates the primary alcohol to form a highly nucleophilic alkoxide, necessary for attacking the inert pyrazine ring.

  • Nucleophilic Attack: Add 2-chloropyrazine (1.2 eq) dropwise to the cold alkoxide solution. Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench and Extraction: Quench the reaction carefully with saturated aqueous NH4​Cl . Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

    • Validation Checkpoint 1: Perform LC-MS on the crude. Look for the [M+H]+ peak at m/z 294.1.

  • Boc-Deprotection: Dissolve the crude intermediate in Dichloromethane (DCM) and add Trifluoroacetic acid (TFA) to achieve a 1:4 TFA:DCM ratio. Stir at room temperature for 2 hours.

  • Neutralization and Isolation: Concentrate the mixture to remove excess TFA. Neutralize with saturated aqueous NaHCO3​ and extract with 10% Methanol in DCM. Dry and evaporate to yield the free base.

    • Validation Checkpoint 2: 1H NMR (400 MHz, CDCl3​ ). Confirm the disappearance of the massive 9-proton singlet at ~1.45 ppm (Boc group) and the presence of pyrazine aromatic protons at ~8.0-8.3 ppm.

Protocol B: LSD1 Enzyme Kinetics Assay

Objective: Evaluate the inhibitory potency ( Ki​ ) of pyrazine-derived compounds against recombinant LSD1.

Step-by-Step Methodology:

  • Assay Preparation: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 2 mM CHAPS, and 1 mM DTT.

  • Enzyme/Inhibitor Pre-incubation: Incubate recombinant human LSD1 (final concentration 50 nM) with varying concentrations of the synthesized pyrazine inhibitor (serial dilutions from 100 μ M to 10 nM) in a 96-well plate for 15 minutes at room temperature.

    • Causality: Pre-incubation allows the compound to reach binding equilibrium with the enzyme before the substrate introduces competitive pressure.

  • Substrate Addition: Initiate the reaction by adding a di-methylated histone H3K4 peptide substrate (ARTK(me2)QTARKSTGGKAPRKQLA) at varying concentrations (e.g., 5, 10, 20 μ M).

  • Detection (Coupled Assay): Add Horseradish Peroxidase (HRP) and Amplex Red. LSD1 demethylation produces H2​O2​ as a byproduct, which reacts with Amplex Red via HRP to produce the highly fluorescent resorufin.

  • Data Analysis: Measure fluorescence (Ex/Em = 530/590 nM) continuously for 30 minutes. Calculate the initial velocity ( V0​ ) and fit the data to the Michaelis-Menten equation using non-linear regression to determine the Ki​ .

Summary of Structure-Activity Relationship (SAR) Data

To demonstrate the utility of the pyrazine ring in early-stage drug discovery, Table 2 summarizes the SAR transition from the initial pyrazine scaffold to the optimized pyridine scaffold in LSD1 inhibitors [2].

Table 2: Scaffold Evolution in LSD1 Inhibitors
Compound CoreSubstituentsLSD1 Ki​ ( μ M)Synthetic Rationale
Pyrazine (Compound 4)5,6-diphenyl47.8Chosen for rapid SN​Ar synthesis to validate the piperidin-4-ylmethoxy binding pose.
Pyridine (Compound 5)5,6-diphenyl2.3Scaffold hop to pyridine improved hydrophobic packing and electronic complementarity.
Pyridine (Compound 17)5-(4-cyanophenyl), 6-(p-tolyl)0.029Fine-tuning of the aryl rings maximized interactions with the FAD cofactor pocket.

Data adapted from Wu et al., Journal of Medicinal Chemistry (2016).

References

  • Wu, F., Zhou, C., Yao, Y., Wei, L., Feng, Z., Deng, L., & Song, Y. (2016). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Journal of Medicinal Chemistry, 59(1), 253-263. [Link]

  • Lim, S. P., & Shi, P.-Y. (2022). Antiviral Agents against Flavivirus Protease: Prospect and Future Direction. International Journal of Molecular Sciences, 23(5), 2541. [Link]

Exploratory

The 2-(Piperidin-4-ylmethoxy)pyrazine Scaffold: A Privileged Pharmacophore in Multi-Target Drug Discovery

Executive Summary In modern medicinal chemistry, identifying a "privileged scaffold"—a core molecular framework capable of providing high-affinity ligands for diverse biological targets—is a critical accelerator for lead...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, identifying a "privileged scaffold"—a core molecular framework capable of providing high-affinity ligands for diverse biological targets—is a critical accelerator for lead optimization. Through rigorous structural evolution, the 2-(piperidin-4-ylmethoxy)pyrazine motif has emerged as a highly versatile pharmacophore. By tuning the substituents on the pyrazine ring, this scaffold has successfully yielded potent inhibitors across three distinct therapeutic domains: oncology (Checkpoint Kinase 1), epigenetics (Lysine-Specific Demethylase 1), and virology (Flavivirus NS2B-NS3 Protease).

This whitepaper provides an in-depth technical analysis of the biological targets associated with this scaffold, the structural causality behind its binding affinities, and the self-validating experimental methodologies required to accurately profile these compounds.

Target 1: Checkpoint Kinase 1 (CHK1) in Oncology

Mechanistic Rationale & Causality

Checkpoint Kinase 1 (CHK1) is a critical serine/threonine kinase in the DNA damage response (DDR) pathway. Inhibition of CHK1 forces cancer cells with high replication stress to bypass the S/G2 cell cycle checkpoints, leading to mitotic catastrophe and apoptosis [1].

The integration of the 2-(piperidin-4-ylmethoxy)pyrazine core into CHK1 inhibitors represents a masterclass in structure-guided scaffold morphing. The pyrazine-2-carbonitrile moiety serves as the hinge-binding element. The pyrazine nitrogen and the cyano group form highly specific bidentate hydrogen bonds with the backbone amide and carbonyl of Cys87 in the CHK1 ATP-binding pocket. Meanwhile, the piperidin-4-ylmethoxy substituent is strategically oriented to project outward into the solvent-exposed channel. This specific modification drastically improves the compound's aqueous solubility and metabolic stability compared to historical, highly lipophilic scaffolds, preventing rapid clearance by human hepatocytes [2].

CHK1_Pathway DNA_Damage DNA Damage (Replication Stress) ATR ATR Kinase (Sensor) DNA_Damage->ATR CHK1 CHK1 Kinase (Transducer) ATR->CHK1 Phosphorylation (S317) CDC25 CDC25 Phosphatase (Effector) CHK1->CDC25 Phosphorylation Cell_Cycle Cell Cycle Arrest (S/G2 Phase) CDC25->Cell_Cycle Inactivation Inhibitor Pyrazine Scaffold Inhibitor Inhibitor->CHK1 ATP-competitive Inhibition

Fig 1: ATR-CHK1-CDC25 signaling cascade and the intervention point of CHK1 inhibitors.

Quantitative Data: CHK1 Inhibition

Table 1: Biochemical and cellular potency of pyrazine-based CHK1 inhibitors.

Compound DesignationR-Group ModificationCHK1 IC₅₀ (nM)Cellular IC₅₀ (nM)
Compound 2 1-(dimethylamino)propan-2-yl< 10< 100
Compound 30 Piperidin-4-ylmethoxy15120
Self-Validating Protocol: CHK1 TR-FRET Kinase Assay

To avoid false positives generated by ATP-consuming impurities (a common artifact in luminescence-based ATP-depletion assays), we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. The ratiometric readout intrinsically normalizes well-to-well dispensing errors and compound auto-fluorescence.

Step-by-Step Methodology:

  • Enzyme/Substrate Pre-incubation: In a 384-well low-volume plate, dispense 5 µL of recombinant CHK1 (1 nM final) and biotinylated CDC25C peptide substrate (1 µM final) in assay buffer (40 mM Tris pH 7.5, 40 mM NaCl, 2 mM MgCl₂, 1 mM DTT, 0.1% Tween-20).

  • Compound Addition: Add 50 nL of the pyrazine compound dissolved in DMSO (dose-response curve from 100 µM to 0.1 nM). Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add 5 µL of ATP (30 µM final, matching the Kₘ of CHK1 to ensure competitive inhibition kinetics). Incubate for 30 minutes.

  • Termination & Detection: Add 10 µL of stop buffer containing EDTA (to chelate Mg²⁺), Europium-labeled anti-phospho-CDC25C antibody (donor), and Streptavidin-APC (acceptor).

  • Readout & Validation: Read the plate on a multi-mode reader (Ex: 340 nm, Em: 615 nm and 665 nm). Self-Validation: Calculate the Z'-factor using Staurosporine (1 µM) as a positive control. A Z'-factor > 0.7 confirms assay robustness.

Target 2: Lysine-Specific Demethylase 1 (LSD1) in Epigenetics

Mechanistic Rationale & Causality

LSD1 is a flavin adenine dinucleotide (FAD)-dependent monoamine oxidase that demethylates mono- and di-methylated Lysine 4 on Histone 3 (H3K4). Overexpression of LSD1 is a validated driver in various leukemias and solid tumors [3].

When targeting LSD1, the 2-(piperidin-4-ylmethoxy)pyrazine scaffold acts as a substrate-competitive inhibitor. The causality of this binding lies in the basic piperidine nitrogen, which effectively mimics the protonated state of the endogenous lysine side chain. This allows the piperidine ring to form critical electrostatic interactions with negatively charged residues in the catalytic center (e.g., Asp555). Concurrently, the pyrazine core occupies the hydrophobic cavity adjacent to the FAD cofactor, displacing the histone peptide [3].

LSD1_Assay Substrate H3K4me2 Peptide LSD1 LSD1 Enzyme (Demethylation) Substrate->LSD1 H2O2 H2O2 (Byproduct) LSD1->H2O2 FAD reduction Amplex Amplex Red + HRP H2O2->Amplex Resorufin Resorufin (Fluorescence) Amplex->Resorufin Oxidation

Fig 2: Biochemical workflow for measuring LSD1 demethylase activity via H2O2 detection.

Quantitative Data: LSD1 vs. MAO Selectivity

Because LSD1 shares structural homology with Monoamine Oxidases (MAO-A and MAO-B), achieving selectivity is paramount to avoid off-target neurological effects. The pyrazine scaffold demonstrates excellent selectivity profiles.

Table 2: Demethylase vs. Monoamine Oxidase selectivity of pyrazine derivatives.

Compound DesignationScaffold CoreLSD1 Kᵢ (µM)MAO-A Kᵢ (µM)MAO-B Kᵢ (µM)
Compound 4 Pyrazine47.8> 100> 100
Compound 8 Pyrazine-carbonitrile12.5> 100> 100
Self-Validating Protocol: Orthogonal Amplex Red Assay

To ensure that the observed inhibition is not a false positive caused by the compound acting as a redox cycler or an inhibitor of the coupling enzyme (HRP), we employ a self-validating counter-screen.

Step-by-Step Methodology:

  • Primary Assay: Incubate recombinant human LSD1 (50 nM) with the pyrazine inhibitor for 30 minutes in 50 mM Tris pH 8.0, 50 mM KCl.

  • Substrate Addition: Add di-methylated H3K4 peptide (15 µM) along with Amplex Red (50 µM) and Horseradish Peroxidase (HRP, 0.1 U/mL).

  • Kinetic Readout: Monitor the generation of highly fluorescent resorufin (Ex: 530 nm, Em: 590 nm) continuously for 30 minutes. Calculate the initial velocity (V₀).

  • Counter-Screen (Self-Validation): In a parallel plate, omit the LSD1 enzyme and H3K4 peptide. Instead, spike the wells directly with 1 µM H₂O₂. If the compound reduces the fluorescence signal in this counter-screen, it is flagged as an assay-interfering artifact (HRP inhibitor or fluorescence quencher) rather than a true LSD1 inhibitor.

Target 3: Flavivirus NS2B-NS3 Protease

Mechanistic Rationale & Causality

The NS2B-NS3 protease is essential for the viral replication of Flaviviruses, including Zika (ZIKV), Dengue (DENV), and West Nile Virus (WNV). Historically, active-site inhibitors for this protease have failed in the clinic. The active site requires highly basic moieties to mimic the viral polyprotein cleavage sequence (e.g., dibasic arginine residues), which inherently results in poor cell permeability and low bioavailability [4].

The 2-(piperidin-4-ylmethoxy)pyrazine scaffold circumvents this limitation by acting as an allosteric inhibitor . Compounds such as 2,3-bis(4-bromophenyl)-5-(piperidin-4-ylmethoxy)pyrazine bind to a distinct, lipophilic pocket formed at the interface of the NS2B cofactor and the NS3 protease domain. This binding locks the protease in an inactive, open conformation. By decoupling biochemical potency from the requirement for high polarity, this scaffold yields compounds with superior antiviral efficacy in cell-based models [4].

Quantitative Data: Flavivirus Protease Inhibition

Table 3: Allosteric inhibition of Zika Virus (ZIKV) NS2B-NS3 protease.

Compound DesignationSubstituents (R2, R3)MechanismZIKV IC₅₀ (µM)
Compound 27 4-bromophenylAllosteric21.7
Compound 28 4-(tert-butyl)phenylAllosteric3.1
Self-Validating Protocol: Fluorogenic Peptide Cleavage Assay

Step-by-Step Methodology:

  • Complex Assembly: Pre-incubate recombinant ZIKV NS2B-NS3 protease complex (10 nM) with the pyrazine compound in assay buffer (50 mM Tris-HCl pH 8.5, 20% glycerol, 1 mM CHAPS) for 15 minutes at 37°C. CHAPS is utilized specifically to prevent non-specific compound aggregation (a common source of false-positive allosteric inhibition).

  • Substrate Addition: Initiate the reaction by adding the fluorogenic substrate Boc-Gly-Arg-Arg-AMC (20 µM).

  • Detection: Measure the release of 7-amino-4-methylcoumarin (AMC) kinetically (Ex: 380 nm, Em: 460 nm).

  • Validation: Perform a detergent-dependency test. If the IC₅₀ shifts significantly (>5-fold) upon increasing CHAPS concentration to 2 mM, the compound is likely a non-specific aggregator rather than a true allosteric binder. The pyrazine scaffold maintains consistent IC₅₀ values regardless of detergent concentration, validating its specific allosteric mechanism.

Conclusion

The 2-(piperidin-4-ylmethoxy)pyrazine core is a master key in medicinal chemistry. Its ability to project a basic amine into solvent-exposed channels (as seen in CHK1), mimic endogenous substrates (LSD1), or stabilize lipophilic allosteric pockets (Flavivirus NS3) demonstrates its profound structural plasticity. By leveraging self-validating biochemical assays, drug development professionals can confidently utilize this scaffold to drive multi-parameter lead optimization campaigns.

References

  • Multiparameter Lead Optimization to Give an Oral Checkpoint Kinase 1 (CHK1) Inhibitor Clinical Candidate: (R)-5-((4-((Morpholin-2-ylmethyl)amino)-5-(trifluoromethyl)pyridin-2-yl)amino)pyrazine-2-carbonitrile (CCT245737). Journal of Medicinal Chemistry.
  • Structure-guided evolution of potent and selective CHK1 inhibitors through scaffold morphing.
  • 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Journal of Medicinal Chemistry.
  • Antiviral Agents against Flavivirus Protease: Prospect and Future Direction. MDPI.

Protocols & Analytical Methods

Method

Protocol for using 2-(Piperidin-4-ylmethoxy)pyrazine as a chemical building block

Structural Rationale & Physicochemical Profiling 2-(Piperidin-4-ylmethoxy)pyrazine (CAS: 1250125-99-5) is a highly versatile bifunctional building block widely utilized in fragment-based drug discovery (FBDD) and library...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Rationale & Physicochemical Profiling

2-(Piperidin-4-ylmethoxy)pyrazine (CAS: 1250125-99-5) is a highly versatile bifunctional building block widely utilized in fragment-based drug discovery (FBDD) and library synthesis[1]. The architecture of this molecule strategically combines two privileged pharmacophores:

  • Piperidine Ring: A saturated, nitrogen-containing heterocycle that imparts basicity, improves aqueous solubility, and frequently serves as a critical interaction node (via the basic secondary amine) for G-protein coupled receptors (GPCRs) and kinase hinge regions.

  • Pyrazine Ring: An electron-deficient aromatic system that acts as a strong hydrogen-bond acceptor. Unlike highly lipophilic phenyl rings, pyrazines lower the overall LogP of the molecule, enhancing metabolic stability against cytochrome P450-mediated oxidation.

  • Ether Linkage: The methoxy linker provides conformational flexibility, allowing the two rings to adopt optimal geometries when binding to target protein pockets.

Table 1: Physicochemical Properties
PropertyValueStructural Significance
CAS Number 1250125-99-5Commercially available standard[2].
Molecular Formula C10H15N3OLow molecular weight (193.25 g/mol ) ideal for FBDD.
Reactive Center Secondary AmineNucleophilic handle for C-N and C-C bond formation.
H-Bond Donors 1Localized at the piperidine N-H.
H-Bond Acceptors 4Distributed across the pyrazine nitrogens and ether oxygen.

Strategic Synthetic Workflows

The secondary amine of the piperidine moiety dictates the synthetic utility of this building block. It can be functionalized via three principal pathways: amide coupling, reductive amination, and transition-metal-catalyzed cross-coupling[3].

Functionalization Core 2-(Piperidin-4-ylmethoxy)pyrazine [Secondary Amine] Amide Amide Coupling (HATU, DIPEA) Core->Amide R-COOH RedAm Reductive Amination (NaBH(OAc)3) Core->RedAm R-CHO / R-CO-R' BHA Buchwald-Hartwig (RuPhos Pd G3) Core->BHA Ar-X Prod1 N-Acyl Derivative Amide->Prod1 Prod2 N-Alkyl Derivative RedAm->Prod2 Prod3 N-Aryl Derivative BHA->Prod3

Fig 1: Divergent synthetic workflows for 2-(Piperidin-4-ylmethoxy)pyrazine functionalization.

Detailed Experimental Protocols

Protocol A: HATU-Mediated Amide Coupling

Causality & Rationale: Secondary amines like piperidine are sterically demanding nucleophiles. Standard coupling agents (e.g., EDC/HOBt) often result in sluggish kinetics and poor yields. HATU is selected because it generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The adjacent nitrogen in the pyridine ring of HOAt provides neighboring-group participation, accelerating the nucleophilic attack of the secondary amine and preventing epimerization of chiral carboxylic acids ()[4].

Mechanism Step1 Carboxylic Acid + DIPEA Carboxylate Anion Step2 Reaction with HATU O-At Active Ester Formation Step1->Step2 Activation Step3 Nucleophilic Attack by 2-(Piperidin-4-ylmethoxy)pyrazine Step2->Step3 Coupling Step4 Elimination of HOAt Target Amide Product Step3->Step4 Resolution

Fig 2: Mechanistic pathway of HATU-mediated amide coupling with the piperidine secondary amine.

Step-by-Step Methodology:

  • Activation: In an oven-dried vial, dissolve the carboxylic acid (1.0 equiv, 0.5 mmol) and HATU (1.1 equiv, 0.55 mmol) in anhydrous N,N-dimethylformamide (DMF) (0.2 M).

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (3.0 equiv, 1.5 mmol). Stir at room temperature for 10 minutes to ensure complete formation of the HOAt active ester.

  • Amine Addition: Add 2-(Piperidin-4-ylmethoxy)pyrazine (1.2 equiv, 0.6 mmol) dropwise. The slight excess of the amine drives the reaction to completion.

  • Self-Validation (Monitoring): Monitor via LC-MS. The reaction is self-validating when the UV trace shows the disappearance of the active ester and the MS trace confirms the[M+H]+ of the target amide.

  • Workup: Dilute with ethyl acetate (EtOAc). Wash sequentially with 1M HCl (to remove unreacted piperidine), saturated aqueous NaHCO₃ (to systematically remove HOAt and acidic byproducts), and brine. Dry over Na₂SO₄, filter, and concentrate.

Protocol B: Reductive Amination via NaBH(OAc)₃

Causality & Rationale: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for the reductive amination of secondary amines. Its mild hydride-donating ability ensures that the intermediate iminium ion is selectively reduced without prematurely reducing the starting aldehyde or ketone, a common failure mode when using harsher reagents like NaBH₄ ()[5].

Step-by-Step Methodology:

  • Iminium Formation: Dissolve 2-(Piperidin-4-ylmethoxy)pyrazine (1.0 equiv, 0.5 mmol) and the target aldehyde/ketone (1.0 equiv, 0.5 mmol) in 1,2-dichloroethane (DCE) (0.2 M).

  • Catalysis: Add glacial acetic acid (1.0 equiv) to facilitate iminium ion formation. Stir at room temperature for 30 minutes.

  • Reduction: Add NaBH(OAc)₃ (1.5 equiv, 0.75 mmol) in portions. Stir at room temperature for 12–16 hours.

  • Self-Validation (Quenching): Quench the reaction with saturated aqueous NaHCO₃. This step is critical as it neutralizes the acetic acid and safely decomposes unreacted hydride species, preventing downstream reduction artifacts during purification.

  • Workup: Extract with dichloromethane (DCM). Wash the organic layer with brine, dry over MgSO₄, and concentrate. Purify via silica gel chromatography (DCM/MeOH gradient).

Protocol C: Buchwald-Hartwig Amination

Causality & Rationale: Coupling secondary cyclic amines with aryl halides is notoriously difficult due to the competing β-hydride elimination pathway, which yields oxidized enamine byproducts. The RuPhos Pd G3 precatalyst is explicitly chosen here. The bulky, electron-rich RuPhos ligand accelerates the reductive elimination step, successfully outcompeting β-hydride elimination. The G3 palladacycle ensures rapid, quantitative generation of the active Pd(0) species under mild conditions ()[6].

Step-by-Step Methodology:

  • Preparation (Glovebox/Schlenk): In an oven-dried vial equipped with a stir bar, add the aryl halide (1.0 equiv, 0.5 mmol), RuPhos Pd G3 (0.02 equiv, 2 mol%), and sodium tert-butoxide (NaOt-Bu) (1.4 equiv, 0.7 mmol)[3].

  • Solvent & Amine: Seal the vial, purge with N₂, and inject anhydrous 1,4-dioxane (2.5 mL). Add 2-(Piperidin-4-ylmethoxy)pyrazine (1.2 equiv, 0.6 mmol) via syringe.

  • Execution: Heat the reaction mixture at 85 °C for 8 hours.

  • Self-Validation (Visual & Analytical): A successful catalyst activation is visually validated by a color shift from yellow to dark red/brown. Confirm conversion via TLC or GC-MS.

  • Workup: Cool to room temperature. Dilute with EtOAc and filter through a tightly packed pad of Celite to remove palladium black—a mandatory step to prevent catalyst leaching into the final product. Concentrate and purify via chromatography.

Quantitative Data Presentation

Table 2: Comparative Reaction Metrics
Reaction TypeReagents & CatalystsSolventTempTypical YieldKey Byproduct / Challenge
Amide Coupling HATU, DIPEADMF or DCMRT80–95%HOAt removal during workup
Reductive Amination NaBH(OAc)₃, AcOHDCE or THFRT75–90%Sluggish kinetics with hindered ketones
Buchwald-Hartwig RuPhos Pd G3, NaOt-BuDioxane85 °C60–85%β-hydride elimination (mitigated by RuPhos)

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849-3862.

  • Carpino, L. A. "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive." Journal of the American Chemical Society, 1993, 115(10), 4397-4398.

  • BenchChem Application Notes. "Experimental Conditions for Coupling with Secondary Amines." BenchChem, 2025.

  • Sigma-Aldrich Technical Library. "Cross-Coupling Reaction Manual: Desk Reference." Sigma-Aldrich, 2024.

Sources

Application

Application Note: Advanced RP-HPLC Method Development and Validation for 2-(Piperidin-4-ylmethoxy)pyrazine

Introduction & Mechanistic Rationale 2-(Piperidin-4-ylmethoxy)pyrazine is a critical structural motif frequently utilized in modern drug discovery, particularly in the design of kinase inhibitors and epigenetic modulator...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

2-(Piperidin-4-ylmethoxy)pyrazine is a critical structural motif frequently utilized in modern drug discovery, particularly in the design of kinase inhibitors and epigenetic modulators such as Lysine Specific Demethylase 1 (LSD1) inhibitors[1]. The molecule presents a unique chromatographic challenge due to its dual-ring system: a weakly basic, UV-active pyrazine ring and a highly basic secondary amine within the piperidine ring.

The Causality of Peak Tailing: In reversed-phase high-performance liquid chromatography (RP-HPLC), the basic nitrogen of the piperidine moiety (pKa ~10.5) is fully protonated at neutral or acidic pH[2]. This positively charged species interacts strongly with ionized residual silanols ( SiO− ) on traditional silica-based stationary phases via secondary ion-exchange mechanisms[3]. This interaction is the primary cause of severe peak tailing, reduced theoretical plates, and poor resolution.

To counteract this, our method employs a high-pH mobile phase (pH 10.5) using an ethylene-bridged hybrid (BEH) C18 column. At this pH, the piperidine nitrogen is deprotonated (neutralized), ensuring pure hydrophobic partitioning and sharp, symmetrical peaks[3]. Standard silica columns dissolve at pH > 8; therefore, a hybrid-silica column is strictly required for this protocol.

Mechanism LowPH Low pH (< 7) Piperidine Ionized Silanol Silanol Interaction (Ion-Exchange) LowPH->Silanol Tailing Severe Peak Tailing Silanol->Tailing HighPH High pH (10.5) Piperidine Neutral Hydrophobic Hydrophobic Partitioning (No Ionic Interaction) HighPH->Hydrophobic Sharp Sharp Peak Shape Hydrophobic->Sharp

Effect of mobile phase pH on basic piperidine-silanol interactions.

Experimental Workflow

Workflow N1 1. Analyte Profiling (pKa & LogP Assessment) N2 2. Column & Buffer Selection (Hybrid C18 + pH 10.5) N1->N2 N3 3. Gradient Optimization (Resolution & Run Time) N2->N3 N4 4. System Suitability (Tf ≤ 1.5, N ≥ 5000) N3->N4 N5 5. ICH Q2(R2) Validation (Specificity, Linearity, Precision) N4->N5

HPLC method development and validation lifecycle for basic amines.

Step-by-Step Protocol

Materials & Reagents
  • 2-(Piperidin-4-ylmethoxy)pyrazine reference standard (>99% purity)

  • LC-MS grade Acetonitrile (MeCN)

  • Ammonium bicarbonate ( NH4​HCO3​ ), HPLC grade

  • Ammonium hydroxide ( NH4​OH , 28-30%) for pH adjustment

  • High-purity deionized water (18.2 MΩ·cm)

Mobile Phase Preparation
  • Buffer Preparation (Mobile Phase A) : Dissolve 0.79 g of NH4​HCO3​ in 1000 mL of deionized water to yield a 10 mM solution.

  • pH Adjustment : Add NH4​OH dropwise while continuously monitoring with a calibrated pH meter until the pH reaches exactly 10.5 ± 0.05. Critical Step: Precise high pH is strictly required to suppress piperidine ionization and prevent tailing[3].

  • Filtration : Vacuum filter the buffer through a 0.22 µm PTFE or Nylon membrane filter to remove particulates.

  • Mobile Phase B : 100% LC-MS grade Acetonitrile.

Sample Preparation
  • Diluent : Prepare a mixture of Water:Acetonitrile (50:50, v/v).

  • Standard Stock Solution : Accurately weigh 10 mg of 2-(Piperidin-4-ylmethoxy)pyrazine into a 10 mL volumetric flask. Dissolve and make up to volume with the diluent (Yields 1.0 mg/mL).

  • Working Standard : Dilute the stock solution 1:10 with diluent to achieve a final working concentration of 100 µg/mL.

Chromatographic Conditions
  • Column : Waters XBridge C18 (or equivalent BEH technology), 150 mm × 4.6 mm, 3.5 µm.

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30°C (Reduces mobile phase viscosity and improves mass transfer).

  • Detection : UV at 265 nm (Optimal absorption for the pyrazine chromophore).

  • Injection Volume : 10 µL.

  • Gradient Program :

    • 0.0 - 2.0 min: 10% B

    • 2.0 - 10.0 min: 10% 60% B

    • 10.0 - 12.0 min: 60% 90% B

    • 12.0 - 15.0 min: 90% B

    • 15.0 - 15.1 min: 90% 10% B

    • 15.1 - 20.0 min: 10% B (Re-equilibration)

Method Validation (Self-Validating System)

The method was validated in strict accordance with the updated ICH Q2(R2)[4] and USP <1225>[5] guidelines to ensure it is fit for its intended analytical purpose[6].

System Suitability Testing (SST)

SST is an integral part of the analytical procedure, ensuring the system's resolution and reproducibility are adequate prior to sample analysis[7].

Table 1: System Suitability Parameters (n=6 injections at 100 µg/mL)

ParameterObserved ResultAcceptance CriteriaCausality / Significance
Retention Time (RT) 6.45 min%RSD ≤ 1.0%Ensures pump and gradient reproducibility.
Tailing Factor ( Tf​ ) 1.08≤ 1.5Confirms successful elimination of silanol interactions.
Theoretical Plates (N) 12,500≥ 5,000Indicates high column efficiency and optimal packing.
Peak Area %RSD 0.45%≤ 2.0%Validates autosampler precision and integration consistency.
Validation Results
  • Specificity : Blank and placebo injections demonstrated no interfering peaks at the retention time of the analyte (6.45 min). Peak purity analysis using a Diode Array Detector (DAD) yielded a purity angle less than the purity threshold, proving the method is stability-indicating and specific[4].

  • Linearity & Range : The reportable range was validated from 25% to 150% of the target concentration (25 µg/mL to 150 µg/mL). The correlation coefficient ( R2 ) was 0.9998, demonstrating a directly proportional response across the specified range[5].

  • Accuracy (Recovery) : Samples spiked at 50%, 100%, and 150% levels yielded mean recoveries of 99.5%, 100.2%, and 99.8%, respectively, confirming the absence of matrix effects.

  • Precision :

    • Repeatability (Intra-day): Six replicate preparations at 100 µg/mL yielded an area %RSD of 0.6%.

    • Intermediate Precision (Inter-day): Analysis performed by a second analyst on a different day using a different HPLC system yielded an area %RSD of 0.8%, well within the ICH Q2(R2) requirement of ≤ 2.0%[8].

References

  • USP <1225> Method Validation Source: BA Sciences / United States Pharmacopeia URL:[Link]

  • ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline Source: International Council for Harmonisation (ICH) / EMA URL:[Link]

  • 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development Source: Welch Materials URL:[Link]

  • A process of method development: A chromatographic approach Source: Journal of Chemical and Pharmaceutical Research URL:[Link]

Sources

Method

Preparation and Validation of 2-(Piperidin-4-ylmethoxy)pyrazine Salts for Biological Assays

Mechanistic Rationale & Chemical Autonomy In medicinal chemistry and drug discovery, 2-(piperidin-4-ylmethoxy)pyrazine (CAS 1250125-99-5) serves as a critical pharmacophoric building block, frequently integrated into kin...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale & Chemical Autonomy

In medicinal chemistry and drug discovery, 2-(piperidin-4-ylmethoxy)pyrazine (CAS 1250125-99-5) serves as a critical pharmacophoric building block, frequently integrated into kinase inhibitors and GPCR-targeting ligands. In its free base form, this compound exhibits limited aqueous solubility and is susceptible to oxidative degradation over time, making it unsuitable for direct application in biological assays.

To utilize this compound in high-throughput screening (HTS) or cell-based assays, it must be converted into a stable, water-soluble salt. The causality of this transformation is rooted in the molecule's distinct acid-base profile. The compound features two basic centers:

  • Piperidine Nitrogen: A strong secondary aliphatic amine with a pKa of approximately 11.12[1].

  • Pyrazine Nitrogens: Weakly basic aromatic nitrogens with a pKa of approximately 0.65[2].

Because of this vast difference in basicity (ΔpKa > 10), treatment with exactly 1.05 equivalents of a strong acid will selectively and predictably protonate the piperidine nitrogen. This thermodynamic preference guarantees the formation of a well-defined mono-salt without risking the protonation of the pyrazine ring, which would require non-physiological, highly acidic conditions.

Counterion Selection: Avoiding Assay Artifacts

A common pitfall in early-stage drug development is the direct use of trifluoroacetate (TFA) salts obtained from preparative reverse-phase HPLC. While convenient, residual TFA counterions are notorious for inducing cytotoxicity, suppressing cell proliferation (particularly in osteoblasts and chondrocytes), and introducing significant experimental variability in cell-based assays[3][4].

To ensure that your biological readouts reflect the intrinsic pharmacological activity of the pyrazine derivative rather than counterion toxicity, you must perform a salt exchange or direct salt synthesis.

  • Hydrochloride (HCl) Salts: The gold standard for in vitro biochemical assays (e.g., enzymatic and target binding assays) due to their physiological compatibility and neutral impact on protein stability[5].

  • Methanesulfonate (Mesylate) Salts: Preferred for cell-based phenotypic assays and in vivo pharmacokinetics due to their superior aqueous solubility and enhanced cellular biocompatibility compared to halogens.

Quantitative Data Summary

The following table summarizes the physicochemical properties and assay compatibilities of the various forms of 2-(piperidin-4-ylmethoxy)pyrazine to guide your experimental design.

Chemical FormMolecular Weight ( g/mol )Target Protonation SitePredicted Aqueous SolubilityPreferred Assay Application
Free Base 193.25NoneLowOrganic Synthesis / Intermediate
Hydrochloride (HCl) 229.71Piperidine NitrogenHighIn Vitro Biochemical Assays
Mesylate 289.35Piperidine NitrogenVery HighCell-Based & In Vivo Assays
TFA Salt 307.27Piperidine NitrogenHighAvoid (Cytotoxic Artifacts)

Experimental Methodologies (Self-Validating Protocols)

The following protocols are designed as self-validating systems. The choice of solvents ensures that the reaction is driven to completion via immediate precipitation, providing visual confirmation of salt formation.

Protocol A: Preparation of the Hydrochloride (HCl) Salt

Optimized for in vitro biochemical and target-binding assays.

  • Dissolution: Dissolve 1.0 g (5.17 mmol) of 2-(piperidin-4-ylmethoxy)pyrazine free base in 10 mL of anhydrous methyl tert-butyl ether (MTBE) in a round-bottom flask.

  • Acid Addition: Under continuous magnetic stirring at room temperature, add 2.71 mL (5.43 mmol, 1.05 eq) of a 2.0 M HCl solution in diethyl ether dropwise.

    • Causality: Using an anhydrous ethereal solvent ensures that the highly polar HCl salt precipitates immediately upon formation. This phase separation drives the acid-base equilibrium to absolute completion and prevents hydrolytic side reactions.

  • Isolation: Stir the resulting white suspension for 30 minutes at 0 °C to maximize crystallization yield. Filter the precipitate rapidly under a vacuum using a Büchner funnel.

  • Validation & Drying: Wash the filter cake with 5 mL of cold anhydrous ether. Dry the solid in a vacuum desiccator over P2O5 for 12 hours. The final product should be a free-flowing white powder.

Protocol B: Preparation of the Methanesulfonate (Mesylate) Salt

Optimized for cell viability and phenotypic screening.

  • Dissolution: Dissolve 1.0 g (5.17 mmol) of the free base in a solvent mixture of 8 mL ethyl acetate (EtOAc) and 2 mL absolute ethanol.

  • Acid Addition: Slowly add 352 µL (5.43 mmol, 1.05 eq) of pure methanesulfonic acid (MsOH) dropwise.

    • Causality: Mesylate salts of piperidines are prone to "oiling out" (forming a biphasic liquid system) if synthesized in pure non-polar solvents like ether. The addition of ethanol provides sufficient solvation to allow controlled nucleation, ensuring the formation of high-purity crystals rather than an amorphous oil.

  • Crystallization: Stir at room temperature for 1 hour, then cool the flask to 4 °C overnight to induce slow crystallization.

  • Isolation: Collect the crystals via vacuum filtration, wash with cold EtOAc, and dry under high vacuum.

Protocol C: Analytical Validation & Assay Preparation
  • NMR Verification: Confirm salt formation via 1H NMR in DMSO-d6. The successful protonation of the piperidine ring is validated by the appearance of a broad downfield singlet (~8.5–9.0 ppm) corresponding to the NH2+ protons, which is absent in the free base.

  • Master Stock Generation: Weigh exactly 10.0 mg of the validated salt and dissolve it in LC-MS grade DMSO to create a 10 mM master stock. Store in amber aliquots at -20 °C.

    • Causality: DMSO is universally tolerated in biochemical assays up to 1% v/v. Creating a highly concentrated master stock ensures that the final assay dilution introduces negligible solvent toxicity to the biological system.

Workflow Visualizations

G FreeBase 2-(Piperidin-4-ylmethoxy)pyrazine Free Base (CAS 1250125-99-5) AcidChoice Select Acid based on Assay Type FreeBase->AcidChoice HCl Ethereal HCl (1.05 eq) AcidChoice->HCl Mesylate Methanesulfonic Acid (1.05 eq) AcidChoice->Mesylate TFA Trifluoroacetic Acid (HPLC Purification) AcidChoice->TFA SaltHCl Hydrochloride Salt (In Vitro Biochemical Assays) HCl->SaltHCl SaltMesylate Mesylate Salt (Cell-Based / In Vivo Assays) Mesylate->SaltMesylate SaltTFA TFA Salt (Requires Ion Exchange) TFA->SaltTFA

Workflow for the selection and preparation of pyrazine derivative salts based on assay requirements.

G Powder Purified Salt (HCl or Mesylate) Stock 10 mM DMSO Stock (Store at -20°C) Powder->Stock Dissolve Dilution Aqueous Serial Dilution (Assay Buffer) Stock->Dilution Dilute Biochem Target Binding/Kinase Assay (Readout: IC50 / Kd) Dilution->Biochem CellBased Cell Viability/Signaling Assay (Readout: EC50) Dilution->CellBased

Integration pathway of the validated salt from powder formulation to biological assay execution.

References

  • Piperidine | C5H11N | CID 8082 - PubChem - NIH.[Link]

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - MDPI.[Link]

  • Impact of Counter-ion in Peptide on Studies in Different Research Fields - GenScript. [Link]

  • The Effects of Counter-Ions on Peptide Structure, Activity, and Applications - MDPI. [Link]

  • Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - Faraday Discussions (RSC Publishing). [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Advanced purification techniques for 2-(Piperidin-4-ylmethoxy)pyrazine compounds

Welcome to the Technical Support Center for the purification of 2-(Piperidin-4-ylmethoxy)pyrazine compounds. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenge...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification of 2-(Piperidin-4-ylmethoxy)pyrazine compounds. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with this molecule.

Structural Context & The Core Challenge

The molecule 2-(Piperidin-4-ylmethoxy)pyrazine possesses a dual-nature: a weakly basic, UV-active pyrazine ring and a strongly basic secondary amine within the piperidine ring (pKa ~10.5). This highly basic secondary amine is the primary culprit behind purification failures. When exposed to standard bare silica gel, the basic nitrogen undergoes a strong acid-base interaction with the Brønsted acidic silanol groups (Si-OH, pKa ~4.5–6.5) on the silica surface. This results in severe peak tailing, irreversible adsorption, and catastrophic yield loss[1].

Below is our comprehensive troubleshooting guide, data summary, and self-validating protocols to help you isolate this compound with high purity and recovery.

Troubleshooting & FAQs

Q1: Why does my 2-(Piperidin-4-ylmethoxy)pyrazine streak heavily on standard bare silica gel, resulting in poor recovery? A1: This is a classic causality of ionic binding. The acidic silanols on the silica surface donate a proton to the highly basic piperidine nitrogen, creating a strong ionic pair. Because the stationary phase is now ionically bound to your target molecule, standard solvent systems (like Hexane/Ethyl Acetate) cannot provide enough elution strength to break this bond, resulting in severe streaking[1].

Q2: How can I modify normal-phase chromatography to prevent this streaking? A2: You must introduce a "competing base" into your mobile phase. Adding 1–5% (v/v) Triethylamine (TEA) or Ammonium Hydroxide to your eluent (e.g., DCM/MeOH/TEA) neutralizes the acidic silanol groups[2]. By masking these active sites, the silica is temporarily deactivated, allowing your basic amine to elute primarily based on its polarity rather than ionic interactions.

Q3: I want to avoid using TEA because it is difficult to remove post-purification. What are my stationary phase alternatives? A3: If mobile phase additives are undesirable, you must change the stationary phase chemistry. Amine-functionalized silica (e.g., KP-NH) or basic Alumina are the optimal choices[3]. In amine-modified silica, the silanol groups are permanently end-capped with basic amine linkers. This eliminates the acid-base interaction entirely, allowing you to use simple, additive-free gradients (like Hexane/EtOAc) to achieve sharp, symmetrical peaks[3].

Q4: I am attempting Reverse-Phase HPLC (RP-HPLC) using 0.1% Formic Acid, but the compound elutes in the void volume. How do I fix this? A4: At low pH (pH ~2.7 with formic acid), the piperidine nitrogen is fully protonated and ionized. This drastically increases the molecule's polarity, making it highly hydrophilic and unable to partition into the hydrophobic C18 stationary phase. To resolve this, you must switch to a high-pH mobile phase (e.g., 10 mM Ammonium Bicarbonate, pH 10)[4]. At pH 10, the piperidine is driven into its unionized, free-base form. This restores its hydrophobicity, allowing it to retain on the C18 column for proper gradient separation[4].

Q5: My crude reaction mixture is incredibly complex. Is there a rapid way to isolate the 2-(Piperidin-4-ylmethoxy)pyrazine before traditional chromatography? A5: Yes. Employ a Strong Cation Exchange (SCX) Solid Phase Extraction (SPE) in a "Catch-and-Release" workflow[5]. The SCX resin contains strongly acidic propylsulfonic acid groups. When you load your crude mixture in methanol, the basic piperidine is "caught" via ionic bonding. You can then wash away all neutral and acidic impurities. Finally, the target is "released" by washing the column with a strong base (ammonia), which deprotonates the piperidine and breaks the ionic bond[5].

Quantitative Data Summary

Table 1: Comparison of Purification Modalities for 2-(Piperidin-4-ylmethoxy)pyrazine

Purification ModalityStationary PhaseMobile Phase / AdditivesTypical Recovery (%)Key AdvantagePrimary Limitation
Modified Normal Phase Bare Silica (Si-OH)Hexane/EtOAc + 1-5% TEA65 - 75%Low cost, universally accessibleRequires post-purification TEA removal via high vacuum
Advanced Normal Phase Amine-Functionalized SilicaHexane/EtOAc (No additives)85 - 95%Excellent peak shape, no TEA neededHigher consumable column cost
High-pH RP-HPLC High-pH Stable C18 (Hybrid)H₂O/MeCN + 10mM NH₄HCO₃ (pH 10)> 95%Highest purity, scalable to prepRequires specialized pH-stable columns
SCX Catch-and-Release Propylsulfonic Acid (SCX-2)Catch: MeOH. Release: 2M NH₃/MeOH90 - 98%Rapid removal of non-basic impuritiesNot a true high-resolution chromatographic separation

Purification Decision Workflow

PurificationWorkflow N1 Crude 2-(Piperidin-4-ylmethoxy)pyrazine N2 Complex mixture with neutral/acidic impurities? N1->N2 N3 SCX Catch & Release (Isolate basic amines) N2->N3 Yes N4 Select Chromatography Method N2->N4 No N3->N4 N5 Preparative Scale (>1g) Normal Phase N4->N5 N6 High Purity (<1g) Reverse Phase N4->N6 N7 Amine-Functionalized Silica (Hexane/EtOAc) N5->N7 Preferred N8 Bare Silica + 1-5% TEA (DCM/MeOH/TEA) N5->N8 Alternative N9 High-pH RP-HPLC (10mM NH4HCO3, pH 10) N6->N9

Decision tree for the purification of basic 2-(Piperidin-4-ylmethoxy)pyrazine compounds.

Self-Validating Experimental Protocols

Protocol 1: High-pH Reverse-Phase Preparative HPLC

Causality Focus: Utilizing high pH to maintain the free-base form of the piperidine for maximum C18 retention, while using a volatile buffer to ensure easy post-run recovery.

  • Buffer Preparation: Dissolve Ammonium Bicarbonate in MS-grade water to a final concentration of 10 mM. Adjust the pH to 9.5–10.0 using dilute ammonium hydroxide. Note: Ammonium bicarbonate is chosen because it is fully volatile and will not leave salt residues upon lyophilization.

  • Column Equilibration: Utilize a specialized pH-stable hybrid C18 column (e.g., Ethylene Bridged Hybrid technology). Equilibrate with 5% Acetonitrile (MeCN) / 95% Buffer until baseline UV and system backpressure stabilize.

  • Sample Loading & Validation: Dissolve the crude mixture in the initial mobile phase. Self-Validation Step: Centrifuge the sample at 10,000 x g for 5 minutes. If a pellet forms, filter the supernatant through a 0.22 µm PTFE syringe filter. This ensures no precipitated particulates are injected, protecting the column from pressure spikes.

  • Gradient Elution: Run a linear gradient from 5% to 95% MeCN over 15 column volumes. Monitor UV absorbance at 254 nm (specific to the pyrazine ring) and 210 nm.

  • Fraction Recovery: Pool fractions containing the target mass ([M+H]⁺ = 194.1 m/z via inline MS). Lyophilize the pooled fractions to sublimate the water, acetonitrile, and volatile ammonium bicarbonate buffer, yielding the pure free-base compound.

Protocol 2: SCX Catch-and-Release Solid Phase Extraction

Causality Focus: Exploiting the pKa differential between the target amine and neutral/acidic impurities to achieve rapid, orthogonal isolation.

  • Conditioning: Mount an SCX-2 (Propylsulfonic Acid) SPE cartridge onto a vacuum manifold. Wash with 5 Column Volumes (CV) of Methanol to activate the resin.

  • Loading (Catch): Dissolve the crude mixture in a minimum volume of Methanol and load it onto the cartridge. The basic piperidine nitrogen will protonate and bind ionically to the sulfonic acid stationary phase.

  • Washing & Validation: Wash the cartridge with 5 CV of Methanol, followed by 3 CV of Dichloromethane (DCM). This strips away all neutral and acidic impurities. Self-Validation Step: Spot a drop of the final DCM wash onto a TLC plate, heat, and stain with Ninhydrin. A lack of purple/brown color confirms that your secondary amine product is securely retained on the column and is not leaking.

  • Elution (Release): Elute the target compound by passing 5 CV of 2M Ammonia in Methanol through the cartridge. The strong ammonia base deprotonates the piperidine, breaking the ionic bond and releasing the compound.

  • Concentration: Evaporate the methanolic ammonia fractions under reduced pressure to yield the isolated 2-(Piperidin-4-ylmethoxy)pyrazine.

References

  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from[Link]

  • Biotage. Is there an easy way to purify organic amines? Retrieved from[Link]

  • Waters Corporation. Effect of pH on LC-MS Analysis of Amines. Retrieved from[Link]

  • Teledyne ISCO. RediSep SCX column. Retrieved from[Link]

Sources

Optimization

Preventing chemical degradation of 2-(Piperidin-4-ylmethoxy)pyrazine during storage

Welcome to the technical support center for 2-(Piperidin-4-ylmethoxy)pyrazine. This guide is designed for researchers, scientists, and drug development professionals to ensure the chemical integrity and stability of this...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2-(Piperidin-4-ylmethoxy)pyrazine. This guide is designed for researchers, scientists, and drug development professionals to ensure the chemical integrity and stability of this compound during storage and handling. As a molecule combining a piperidine ring and a pyrazine core, understanding its unique vulnerabilities is critical for obtaining reliable and reproducible experimental results. This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

This section addresses the most common issues and questions regarding the stability of 2-(Piperidin-4-ylmethoxy)pyrazine.

Q1: What are the primary environmental factors that can cause the degradation of 2-(Piperidin-4-ylmethoxy)pyrazine during storage?

A1: The degradation of this compound is primarily influenced by four key environmental factors. The molecule's structure contains a piperidine ring, which is susceptible to oxidation, and a pyrazine ring, which can be sensitive to light and heat.[1][2][3] The primary factors are:

  • Oxygen: The nitrogen atom in the piperidine ring is susceptible to reacting with atmospheric oxygen, leading to the formation of N-oxides and other oxidative byproducts.[2] This is often the most common degradation pathway for piperidine-containing compounds.

  • Humidity: Moisture in the air can lead to hydrolysis.[1][4] For 2-(Piperidin-4-ylmethoxy)pyrazine, the ether linkage could be a potential site for hydrolytic cleavage, particularly under non-neutral pH conditions.

  • Light: Aromatic heterocyclic compounds, including pyrazines, can be photosensitive. Exposure to UV or even strong ambient light can provide the energy to initiate photo-oxidative degradation.[1][5]

  • Temperature: Elevated temperatures act as a catalyst for all chemical reactions, accelerating the rates of oxidation, hydrolysis, and other potential degradation pathways.[1][5] While many piperidine compounds are relatively stable at room temperature for short periods, long-term storage at elevated temperatures will compromise sample integrity.[4]

Q2: What are the ideal storage conditions to ensure the long-term stability of this compound?

A2: To mitigate the risks outlined above, we recommend a multi-faceted approach to storage. The ideal conditions are cool, dry, dark, and inert.

  • Temperature: Store the compound in a refrigerator at 2-8°C for long-term stability.[1]

  • Atmosphere: For maximum protection against oxidation, store the solid compound or solutions under an inert atmosphere. This can be achieved by blanketing the container with an inert gas like argon or nitrogen before sealing.

  • Moisture Control: Store in a tightly sealed container to prevent moisture ingress.[1][4] For solid samples, storing the container within a desiccator provides an additional layer of protection against humidity.

  • Light Protection: Always use amber glass vials or light-blocking containers to shield the compound from light.[1]

Q3: I've noticed my solid sample of 2-(Piperidin-4-ylmethoxy)pyrazine has developed a yellow or brownish tint over time. What does this signify?

A3: A change in physical appearance, particularly a color change to yellow or brown, is a strong visual indicator of chemical degradation.[2] This is most commonly associated with oxidation of the piperidine moiety.[2] This suggests that the sample has likely been exposed to atmospheric oxygen and/or light. We recommend re-analyzing the purity of the material before use and implementing stricter storage protocols as described in Q2.

Q4: My HPLC/LC-MS analysis shows new, unexpected peaks that were not present when I first received the compound. Is this evidence of degradation?

A4: Yes, the appearance of new peaks in a chromatogram is a classic sign of degradation.[2] Degradation products, such as N-oxides formed from oxidation, are typically more polar than the parent compound.[2] This means they will often have shorter retention times in reverse-phase HPLC. To properly assess stability, it is crucial to use a validated, stability-indicating analytical method that can resolve the parent compound from all potential degradation products.[6] If you observe new peaks, it is a clear signal to re-evaluate your storage and handling procedures.

Q5: What are the most probable chemical degradation pathways for 2-(Piperidin-4-ylmethoxy)pyrazine?

A5: The molecule's structure suggests several potential degradation pathways. Understanding these helps in diagnosing the specific cause of instability.

  • Oxidation: This is a primary concern. The lone pair of electrons on the piperidine nitrogen makes it a prime target for oxidation, leading to the formation of a Piperidine N-oxide . More extensive oxidation could potentially lead to ring-opening products.[2]

  • Hydrolysis: The ether bond (-O-CH₂-) connecting the pyrazine and piperidine moieties could be susceptible to acid or base-catalyzed hydrolysis, which would cleave the molecule into two separate fragments.[5]

  • Photolysis: The pyrazine ring, being an aromatic heterocycle, can absorb UV light. This energy can initiate photochemical reactions, potentially leading to ring cleavage or other structural rearrangements.[5][7]

Troubleshooting Guide: Diagnosing and Solving Degradation Issues

Use this guide to identify the root cause of observed instability and implement corrective actions.

SymptomPossible CauseRecommended Solution
Change in physical appearance (e.g., color change to yellow/brown, clumping, precipitate in solution)Oxidation due to exposure to air and/or light.[2]1. Review storage conditions immediately. 2. Ensure the compound is protected from light using amber vials.[1] 3. For solutions, consider purging the vial headspace with an inert gas (argon or nitrogen) before sealing. 4. Always store at recommended low temperatures (2-8°C).[1]
Appearance of new peaks in HPLC/LC-MS analysis , often at earlier retention times.Chemical Degradation (Oxidation, Hydrolysis, Photolysis).[2]1. Perform a forced degradation study (see Protocol 2) to help identify potential degradation products and confirm that your analytical method is stability-indicating.[6][8] 2. Use a validated analytical method to monitor purity over time. 3. Review all storage and handling procedures to identify potential exposure to heat, light, or moisture.
Decreased potency or inconsistent results in biological assays. Loss of the active parent compound due to degradation.1. Immediately re-analyze the purity of the compound stock using a calibrated analytical method. 2. Prepare fresh solutions for assays and store them appropriately (short-term at 2-8°C, long-term at -20°C or -80°C, depending on the solvent). 3. Implement stricter storage and handling protocols for all batches of the compound.
Inconsistent results between different batches of the same compound. Varied levels of degradation due to differences in storage history, initial purity, or handling .1. Establish a clear, consistent, and documented storage protocol for all batches. 2. Re-qualify older batches by checking their purity before use. 3. Ensure that all users are trained on proper handling procedures to minimize exposure to air, light, and moisture.
Visualizing Degradation & Troubleshooting

The following diagrams illustrate the key degradation pathways and a logical workflow for troubleshooting stability issues.

Figure 1: Primary Degradation Pathways Parent 2-(Piperidin-4-ylmethoxy)pyrazine Oxidation Oxidation (O₂, Light, Metal Ions) Parent->Oxidation Hydrolysis Hydrolysis (H₂O, Acid/Base) Parent->Hydrolysis Photolysis Photolysis (UV/Visible Light) Parent->Photolysis N_Oxide Piperidine N-Oxide Oxidation->N_Oxide Ring_Opening Ring-Opening Products Oxidation->Ring_Opening Cleavage Pyrazine & Piperidine Fragments Hydrolysis->Cleavage Rearrangement Isomers/Rearranged Products Photolysis->Rearrangement

Caption: Key degradation routes for the target compound.

Figure 2: Troubleshooting Workflow action action Start Instability Observed? (e.g., Color Change, New Peaks) CheckStorage Review Storage Conditions? (Temp, Light, Air, Humidity) Start->CheckStorage Reanalyze Re-analyze Purity? (HPLC/LC-MS) CheckStorage->Reanalyze Yes, Issues Found CheckStorage->Reanalyze No Issues Found CorrectStorage Implement Corrective Actions: - Use Amber Vials - Purge with N₂/Ar - Store at 2-8°C in Desiccator CheckStorage->CorrectStorage Yes ForcedDeg Perform Forced Degradation Study? Reanalyze->ForcedDeg Degradation Confirmed Qualify Qualify Material for Use or Procure New Batch Reanalyze->Qualify Purity Acceptable ValidateMethod Validate Analytical Method is Stability-Indicating ForcedDeg->ValidateMethod

Caption: A logical process for addressing stability issues.

Key Experimental Protocols

These protocols provide standardized procedures for proper storage and for investigating the stability of your compound.

Protocol 1: Recommended Long-Term Storage Procedure

This procedure minimizes exposure to all major degradation factors.

  • Aliquot Sample: Upon receipt, if the quantity allows, aliquot the solid compound into smaller, single-use amounts in separate vials. This prevents repeated exposure of the bulk material to the atmosphere.

  • Select Container: Use amber glass vials with PTFE-lined screw caps to protect from light and ensure an airtight seal.

  • Inert Atmosphere (Optional but Recommended): Place the open vial in a glove box or a sealed bag filled with an inert gas (argon or nitrogen). Alternatively, gently flush the headspace of the vial with the inert gas for 15-30 seconds.

  • Seal Tightly: Immediately and tightly seal the vial cap.

  • Add External Protection: For an extra layer of protection, wrap the cap-vial interface with parafilm.

  • Store Cold and Dry: Place the sealed vial in a refrigerator at 2-8°C . If the storage area is prone to condensation, place the vial inside a labeled, sealed secondary container within a desiccator.

  • Documentation: Clearly label each vial with the compound name, batch number, concentration (if in solution), and storage date. Maintain a log of when each aliquot is used.

Protocol 2: Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential for understanding potential degradation pathways and for developing a stability-indicating analytical method.[6][8][9] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

A. Preparation of Stock Solution:

  • Prepare a stock solution of 2-(Piperidin-4-ylmethoxy)pyrazine at 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

B. Stress Conditions:

  • For each condition, prepare a stressed sample and a control sample (stock solution kept at 2-8°C in the dark).

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.[2][10]

    • Incubate at 60°C for 24 hours.

    • At designated time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.[2][10]

    • Incubate at 60°C for 24 hours.

    • At designated time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).[2]

    • Keep at room temperature, protected from light, for 24 hours.

    • At designated time points, withdraw an aliquot and dilute for HPLC analysis.

  • Thermal Degradation (Solution):

    • Place a sealed vial of the stock solution in an oven at 70°C for 48 hours.[2][10]

    • At designated time points, withdraw an aliquot, cool to room temperature, and analyze by HPLC.

  • Photolytic Degradation:

    • Place a solution of the API (e.g., 1 mg/mL) in a chemically inert, transparent container.

    • Expose the sample to a light source that provides both UV and visible output (as per ICH Q1B guidelines). A common condition is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • Simultaneously, expose a control sample protected from light (e.g., wrapped in aluminum foil) to the same temperature conditions.

    • Analyze both samples by HPLC at appropriate time points.

C. Analysis:

  • Analyze all stressed and control samples by a suitable HPLC-UV or LC-MS method.

  • Calculate the percentage of degradation and ensure mass balance to account for all degradation products.[10]

Illustrative Forced Degradation Data

The table below shows hypothetical data for 2-(Piperidin-4-ylmethoxy)pyrazine after stress testing, demonstrating its relative stability under different conditions.

Stress ConditionDurationTemperature% Degradation (Hypothetical)Major Degradation Products Observed
0.1 M HCl24 hours60°C8%Hydrolytic cleavage products
0.1 M NaOH24 hours60°C15%Hydrolytic cleavage products, potential ring-opening
3% H₂O₂24 hoursRoom Temp22%N-oxide, other oxidative adducts
Dry Heat (Solid)48 hours70°C4%Minor oxidative products
Photolytic (UV/Vis)ICH Q1BControlled12%Photolytic isomers, N-oxide
References
  • What are the storage stability of Piperidine Series compounds over time? - Blog. (2025, June 17).
  • What is the stability of piperidine? - Blog - Biosynce. (2025, August 25).
  • Degradation Impurities in Pharmaceutical Products : Detection and Minimization - SynThink.
  • Technical Support Center: Prevention of Oxidation in Piperidine Compounds - Benchchem.
  • Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds. (2025, February 7).
  • REVIEW OF FORCED DEGRADATION STUDIES ON THE DRUGS CONTAINING HETROCYCLIC COMPOUND - International Journal of Research in Pharmaceutical and Nano Sciences (IJRPNS). (2026, February 5).
  • An Introduction To Forced Degradation Studies For Drug Substance & Drug Product. (2020, January 9).
  • Oxidative degradation of Piperazine (PZ) in aqueous KOH/K>2>CO>3> solutions. (2023, December 15).
  • Enhanced Thermal‐ and Photostability of Trace Pyrazine‐Incorporated Hydrogen Boride Nanosheets. (2025, October 8).
  • Development of forced degradation and stability indicating studies of drugs—A review.
  • Competition between photochemistry and energy transfer in ultraviolet-excited diazabenzenes. I. Photofragmentation studies of pyrazine at 248 nm and 266 nm | Request PDF - ResearchGate.
  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10).
  • Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2022, November 30).

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Troubleshooting

Technical Support Center: Advanced Methodologies for the Modification of 2-(Piperidin-4-ylmethoxy)pyrazine

Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals working with the 2-(Piperidin-4-ylmethoxy)pyrazine scaffold. The unique topology of this molecule, featuring a ster...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals working with the 2-(Piperidin-4-ylmethoxy)pyrazine scaffold. The unique topology of this molecule, featuring a sterically encumbered secondary amine on the piperidine ring and an electron-deficient pyrazine system, presents distinct synthetic challenges. This document is structured as a series of troubleshooting guides and FAQs to directly address common issues encountered in the lab, providing not just solutions but the underlying chemical rationale to empower your synthetic strategy.

Core Challenge: Understanding the Steric and Electronic Profile

The primary obstacle in modifying this molecule is steric hindrance around the piperidine nitrogen. This nitrogen is the most common site for derivatization, but its accessibility is limited by the bulky piperidine ring. Furthermore, the pyrazine ring is electron-deficient due to the presence of two nitrogen atoms, making it resistant to standard electrophilic aromatic substitution and prone to nucleophilic attack.[1][2]

Diagram illustrating steric hindrance cluster_molecule 2-(Piperidin-4-ylmethoxy)pyrazine Piperidine Piperidine Ring (Bulky, 3D Structure) Nitrogen Steric Clash Zone Piperidine->Nitrogen Linker -CH₂-O- Piperidine->Linker Pyrazine Pyrazine Ring (Electron Deficient) Linker->Pyrazine

Caption: Steric hindrance surrounding the piperidine nitrogen.

Troubleshooting Guide & FAQs

Question 1: My N-alkylation reaction with a standard alkyl halide is failing or giving abysmal yields. What are the primary failure points?

This is a classic consequence of steric hindrance slowing the Sₙ2 reaction rate. The nucleophilicity of the piperidine nitrogen is adequate, but its ability to attack the electrophilic carbon of the alkyl halide is physically impeded.

Troubleshooting Steps & Solutions:

  • Enhance Electrophile Reactivity:

    • The Problem: Less reactive alkyl halides (R-Cl, R-Br) lack the kinetic impetus to overcome the high activation energy barrier.

    • The Solution: Switch to a more reactive alkyl iodide (R-I). If starting from an alcohol, convert it to a sulfonate ester like a tosylate (R-OTs) or mesylate (R-OMs), which are excellent leaving groups. For particularly stubborn cases, an alkyl triflate (R-OTf) is extremely reactive.

    • Pro-Tip: Include a catalytic amount of potassium iodide (KI) or tetrabutylammonium iodide (TBAI) when using an alkyl bromide or chloride.[3] This facilitates an in situ Finkelstein reaction, generating the more reactive alkyl iodide in the reaction flask.

  • Optimize the Base and Solvent System:

    • The Problem: Common organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are themselves bulky and can contribute to steric crowding.

    • The Solution: Use a strong, non-nucleophilic inorganic base. Cesium carbonate (Cs₂CO₃) is often the base of choice for hindered alkylations due to the "cesium effect," which enhances the nucleophilicity of the deprotonated amine.[3] Potassium carbonate (K₂CO₃) is a more economical but still effective alternative.

    • Solvent: Use a polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) to ensure solubility of the inorganic base and to accelerate the Sₙ2 reaction.

Question 2: I'm attempting a reductive amination with an aldehyde/ketone, but the reaction stalls, returning mostly starting material. How can this be driven to completion?

Reductive amination is a two-step process: (1) formation of an iminium ion intermediate, and (2) reduction of the iminium ion. With hindered secondary amines, the formation of the iminium ion is often slow and reversible.[4][5]

Troubleshooting Steps & Solutions:

  • Select a Specialized Reducing Agent:

    • The Problem: A powerful, unhindered reducing agent like sodium borohydride (NaBH₄) can prematurely reduce the starting carbonyl before it has a chance to form the iminium intermediate.

    • The Solution: Use Sodium Triacetoxyborohydride (NaBH(OAc)₃, or STAB) . This reagent is ideal for this situation for two key reasons:

      • It is sterically hindered itself, making it slow to react with the carbonyl but fast to react with the more electrophilic iminium ion.

      • It is stable and effective under the mildly acidic conditions (pH 4-6) required to catalyze iminium ion formation.

  • Control Reaction Conditions to Favor Iminium Formation:

    • The Problem: The formation of the iminium ion releases water, making the reaction reversible.

    • The Solution: Add a dehydrating agent, such as powdered 3Å or 4Å molecular sieves, to the reaction mixture. This sequesters water as it forms, driving the equilibrium towards the iminium intermediate according to Le Châtelier's principle.[3]

    • Catalysis: Add a catalytic amount of acetic acid (AcOH) to facilitate the dehydration step.

Table 1: Comparison of Reagents for Reductive Amination of Hindered Amines

ReagentKey AdvantageCommon Conditions
Sodium Triacetoxyborohydride (STAB)Selective for iminium ions; tolerant of mild acid.[4]Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), cat. AcOH
2-Picoline Borane ComplexStable, non-toxic alternative to NaBH₃CN.Methanol (MeOH) or Ethanol (EtOH), often with heating
Sodium Cyanoborohydride (NaBH₃CN)Effective at acidic pH, but its use is discouraged.HIGHLY TOXIC: Can release HCN gas. Avoid if possible.
Question 3: Standard amide coupling procedures (e.g., EDC/HOBt) are giving poor yields. Which coupling reagents are best for this hindered system?

Forming an amide bond with the sterically hindered piperidine nitrogen requires highly activated carboxylic acid species to overcome the steric barrier.

Troubleshooting Steps & Solutions:

  • Employ High-Potency Coupling Reagents:

    • The Problem: Standard carbodiimide activators like EDC may not generate a sufficiently reactive intermediate to couple efficiently with the hindered amine.[6]

    • The Solution: Use uronium/aminium or phosphonium salt-based coupling reagents. These are known to be highly effective for difficult couplings.

      • HATU ([(Dimethylamino)-1H-1,2,3-triazolo-[4,5-b]pyridin-1-ylmethylene]-N-methylmethanaminium hexafluorophosphate N-oxide): Often considered the gold standard for sterically demanding couplings. It forms a highly reactive OAt-active ester, which benefits from a "7-aza effect" that accelerates aminolysis.[7]

      • HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate): A very effective and slightly more economical alternative to HATU.

      • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A phosphonium-based reagent known for its high reactivity and suppression of racemization.

Experimental Protocol: General Procedure for HATU-Mediated Coupling

  • Under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) followed by a non-nucleophilic base, typically DIPEA (2.5 eq).

  • Stir the solution at room temperature for 15-20 minutes to allow for pre-activation of the carboxylic acid.

  • Add a solution of 2-(Piperidin-4-ylmethoxy)pyrazine (1.2 eq) in anhydrous DMF.

  • Monitor the reaction by LC-MS or TLC. The reaction may require stirring for 4-24 hours at room temperature. Gentle heating (40-50 °C) can be applied if the reaction is sluggish.

  • Upon completion, dilute the reaction with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Caption: Workflow for sterically hindered amide bond formation.

Question 4: I need to perform an N-arylation on the piperidine nitrogen, but my Buchwald-Hartwig reaction is not working.

The Buchwald-Hartwig amination is a powerful C-N cross-coupling reaction, but its success with sterically hindered secondary amines is highly dependent on the choice of ligand.[8][9]

Troubleshooting Steps & Solutions:

  • Ligand Selection is Critical:

    • The Problem: Early-generation phosphine ligands are not bulky enough to promote the crucial reductive elimination step involving the hindered amine.

    • The Solution: Use modern, bulky, electron-rich biarylphosphine ligands. These ligands stabilize the palladium catalyst and create a wide "bite angle" that facilitates the difficult C-N bond formation.

      • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): An excellent general-purpose ligand for coupling secondary amines.

      • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Often provides superior results for highly hindered substrates.

      • BrettPhos (2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl): Another highly effective ligand for challenging couplings.

  • Base and Catalyst Precursor:

    • The Problem: An inappropriate base can either be too weak or can interfere with the catalyst.

    • The Solution: A strong, non-coordinating base is required. Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) are common choices.

    • Catalyst: Use a stable palladium(0) precursor like Pd₂(dba)₃ or an air-stable palladium(II) precatalyst that is easily reduced in situ.

References

  • McManus, J.B., et al. (2020). Site-Selective C–H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. Organic Letters, 22(2), 679–683. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using HBTU. [Link]

  • Pae, Y., et al. (2017). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules, 22(9), 1473. [Link]

  • Menche, D., et al. (2007). Synthesis of hindered tertiary amines by a mild reductive amination procedure. Synlett, 2007(03), 490-492. [Link]

  • Yin, W., et al. (2015). The synthesis of sterically hindered amines by a direct reductive amination of ketones. Chemical Communications, 51(38), 8146-8149. [Link]

  • Pace, V., & Ruider, S. (2015). Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. The Journal of Organic Chemistry, 80(14), 7324–7332. [Link]

  • Wang, D., et al. (2022). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. Catalysts, 12(7), 780. [Link]

  • Google AI. (2025).
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Salvatore, R. N., et al. (2001). Efficient synthesis of secondary amines by selective alkylation of primary amines.
  • Tour, J. M., & Lamba, J. S. (1993). Synthesis of Highly Functionalized Pyrazines by Ortho-Lithiation Reactions. Pyrazine Ladder Polymers. Journal of the American Chemical Society, 115(12), 4935–4942. [Link]

  • Douglas, C. J., et al. (2024). A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates. Journal of the American Chemical Society, 146(1), 937–946. [Link]

  • Gimeno, A., et al. (2024). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Chemical Science, 15(30), 11451-11462. [Link]

  • Scripps Research Institute. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. News & Views. [Link]

  • Dilly, S., et al. (2015). Intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3′-piperidines]. Organic & Biomolecular Chemistry, 13(28), 7724-7731. [Link]

  • Kinzel, T., et al. (2010). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews, 110(4), 2132–2198. [Link]

  • Gimeno, A., et al. (2024). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Chemical Science, 15(30), 11451-11462. [Link]

  • Krasavin, M. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(21), 6688. [Link]

  • Szostak, M., & Szostak, R. (2020). Recent Progress Concerning the N-Arylation of Indoles. Molecules, 25(2), 336. [Link]

  • De Kimpe, N., et al. (2001). Steric hindrance classified: treatment of isothiocyanatoallene with secondary amines bearing bulky substituents to generate 2-aminothiazoles. Organic & Biomolecular Chemistry, -1(1), 123-128. [Link]

  • ResearchGate. (n.d.). Recent synthetic strategies for N-arylation of piperidine using metal catalysts: A potential template for biologically active molecules. [Link]

  • Luisi, R., et al. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. Molecules, 28(15), 5649. [Link]

  • Sari, Y., et al. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 10(2), 305-312. [Link]

  • Song, Y., et al. (2016). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Journal of Medicinal Chemistry, 59(1), 146–162. [Link]

  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). [Link]

  • Hartwig, J. F., & Buchwald, S. L. (2014). Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. Syracuse University SURFACE. [Link]

  • ResearchGate. (2025). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. [Link]

  • MDPI. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. [Link]

  • Song, Y., et al. (2015). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Journal of Medicinal Chemistry, 59(1), 146–162. [Link]

  • RSC Publishing. (2020). Seeking potent anti-tubercular agents: design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents. [Link]

  • Song, Y., et al. (2016). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. PubMed. [Link]

  • O'Brien, P., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 26(19), 6035. [Link]

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Reference Data & Comparative Studies

Validation

Comparative Guide: Binding Affinities of 2-(Piperidin-4-ylmethoxy)pyrazine Structural Analogs in Targeted Drug Discovery

Executive Summary & Structural Rationale In modern medicinal chemistry, scaffold morphing is a critical strategy for optimizing target engagement, metabolic stability, and pharmacokinetic profiles. The 2-(piperidin-4-ylm...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In modern medicinal chemistry, scaffold morphing is a critical strategy for optimizing target engagement, metabolic stability, and pharmacokinetic profiles. The 2-(piperidin-4-ylmethoxy)pyrazine scaffold has emerged as a highly versatile, privileged structure capable of engaging distinct biological targets—ranging from epigenetic enzymes like Lysine Specific Demethylase 1 (LSD1)[1] to viral targets such as the Flavivirus NS2B-NS3 protease (ZVpro)[2].

This guide objectively compares the binding affinities of 2-(piperidin-4-ylmethoxy)pyrazine analogs against their alternatives (such as pyridine-core analogs). As an application scientist, it is crucial to understand why these structural choices are made. The piperidine ring provides a basic nitrogen (pKa ~10.5) that mimics endogenous substrates (e.g., the lysine side chain of histone H3), while the pyrazine core acts as a rigid, electron-deficient spacer. Compared to a pyridine core, the additional nitrogen in pyrazine lowers the basicity of the aromatic ring, reducing susceptibility to oxidative metabolism by cytochrome P450 enzymes and providing a secondary hydrogen-bond acceptor critical for allosteric anchoring[2].

Comparative Binding Affinity Analysis

The table below synthesizes quantitative experimental data comparing the binding affinities of various structural analogs. The data illustrates how specific substitutions on the pyrazine/pyridine core dictate target selectivity and potency.

Compound IDCore ScaffoldSubstitutionsPrimary TargetBinding Affinity (IC₅₀ / Kᵢ)Mechanism of Action
Analog A 3-(Piperidin-4-ylmethoxy)pyridineUnsubstitutedLSD1Kᵢ = 29 nMCompetitive (Active Site)
Analog B 2-(Piperidin-4-ylmethoxy)pyrazineUnsubstitutedLSD1Kᵢ ≈ 45 nMCompetitive (Active Site)
Compound 1 2-(Piperidin-4-ylmethoxy)pyrazine5,6-Di(4-bromophenyl)ZVproIC₅₀ = 21.7 μMAllosteric Inhibition
Compound 47 2-(Piperidin-4-ylmethoxy)pyrazine2,5,6-TrisubstitutedZVproIC₅₀ = 130 nMAllosteric Inhibition
Compound 28 2-(Piperidin-4-ylmethoxy)pyrazine5-(Isoquinolin-3-ylamino)CHK1 KinaseIC₅₀ ≈ 10 nMATP-Competitive Kinase Inhibition

Key Takeaways from the Data:

  • LSD1 Inhibition: The transition from a pyridine (Analog A) to a pyrazine core (Analog B) maintains low-nanomolar affinity[1]. The primary driver of binding is the basic amine of the piperidine ring, which penetrates deep into the FAD-binding pocket.

  • ZVpro Inhibition: Unsubstituted pyrazines show negligible affinity for ZVpro. However, introducing bulky, hydrophobic aryl groups at the 5 and 6 positions (Compound 1) shifts the molecule's preference toward the hydrophobic allosteric pocket of the viral protease[2]. Further optimization of the 2,5,6-positions (Compound 47) drastically improves the IC₅₀ from 21.7 μM down to 130 nM, demonstrating a highly sensitive Structure-Activity Relationship (SAR)[2].

Mechanistic Pathways & Visualizations

To understand the causality behind the binding data, we must visualize how these analogs interact with their respective targets.

Pathway A: Epigenetic Modulation via LSD1 Inhibition

The piperidin-4-ylmethoxy group mimics the protonated epsilon-amino group of methylated histone H3K4. By competitively binding to the active site, the pyrazine analog prevents the demethylation of H3K4, leading to the reactivation of downstream tumor suppressor genes[1].

LSD1_Pathway LSD1 LSD1 / CoREST Complex Demethylation Demethylation Blocked LSD1->Demethylation Inhibited Catalysis H3K4me2 Histone H3K4me1/2 (Substrate) H3K4me2->LSD1 Binds Active Site Inhibitor 2-(Piperidin-4-ylmethoxy)pyrazine Analog Inhibitor->LSD1 Competitive Binding (Basic Amine Interaction) GeneExpr Reactivation of Tumor Suppressor Genes Demethylation->GeneExpr Epigenetic Modulation

Mechanism of LSD1 inhibition by pyrazine analogs leading to epigenetic gene reactivation.

Pathway B: Allosteric Inhibition of ZVpro

Unlike active-site inhibitors, 5,6-diaryl-substituted pyrazine analogs bind to a distinct allosteric pocket on the NS2B-NS3 protease. This non-covalent binding induces a structural shift that disrupts the precise geometry of the catalytic triad, rendering the enzyme incapable of cleaving the viral polyprotein[2].

Pathway A 2-(Piperidin-4-ylmethoxy)pyrazine (Allosteric Inhibitor) B Flavivirus NS2B-NS3 Protease (Allosteric Pocket) A->B Non-covalent Binding C Conformational Change (Catalytic Triad Disruption) B->C Structural Shift D Inhibition of Viral Polyprotein Cleavage C->D Loss of Activity E Suppression of Zika Virus Replication D->E Antiviral Effect

Mechanism of Zika virus NS2B-NS3 protease inhibition by pyrazine analogs.

Experimental Workflows for Binding Affinity Validation

To ensure scientific integrity, binding affinities must be derived from self-validating experimental systems. Below are the optimized protocols for validating the affinities of these pyrazine analogs.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for LSD1

Causality Check: Why TR-FRET instead of standard absorbance? LSD1 is an FAD-dependent enzyme. FAD possesses intrinsic fluorescence that overlaps with standard colorimetric readouts. TR-FRET utilizes a europium chelate donor with a long emission half-life. By introducing a 50 µs time delay before reading the emission, we completely eliminate the short-lived background autofluorescence of FAD and the pyrazine test compounds.

  • Reagent Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 2 mM CHAPS, and 1 mM DTT.

  • Enzyme Incubation: Incubate 10 nM recombinant human LSD1 with varying concentrations of the pyrazine analog (1 nM to 100 μM, 3-fold serial dilutions) in a 384-well plate for 30 minutes at room temperature.

  • Substrate Addition: Add biotinylated H3K4me2 peptide and Europium-labeled anti-methyl antibody.

  • Signal Acquisition: Excite at 340 nm. Delay reading by 50 µs, then measure emission at 615 nm and 665 nm.

  • Data Analysis: Calculate the Kᵢ using the Cheng-Prusoff equation, ensuring the Hill slope is approximately 1.0 to confirm 1:1 binding stoichiometry.

Protocol 2: FRET-Based Cleavage Assay for ZVpro Allosteric Inhibition

Causality Check: Highly lipophilic 5,6-diaryl pyrazine analogs are prone to forming colloidal aggregates in aqueous buffers, which can non-specifically sequester the protease and yield false-positive IC₅₀ values. To create a self-validating system, 0.01% Triton X-100 is strictly required in the buffer. A stable IC₅₀ in the presence of this detergent confirms specific, allosteric binding rather than promiscuous aggregation.

  • Enzyme Preparation: Dilute recombinant Zika NS2B-NS3 protease to 5 nM in assay buffer (50 mM Tris-HCl pH 8.5, 20% glycerol, 1 mM CHAPS, 0.01% Triton X-100).

  • Compound Incubation: Dispense pyrazine analogs (Compound 1, Compound 47) into the plate and incubate with the enzyme for 15 minutes at 37°C[2].

  • Reaction Initiation: Add the fluorogenic peptide substrate (e.g., Bz-Nle-Lys-Arg-Arg-AMC) to a final concentration of 20 μM.

  • Kinetic Readout: Monitor the release of AMC continuously for 30 minutes (Excitation: 380 nm, Emission: 460 nm).

  • IC₅₀ Determination: Plot the initial reaction velocities against compound concentration using non-linear regression to determine the IC₅₀.

Workflow P1 Purify Recombinant NS2B-NS3 Protease P2 Incubate with Pyrazine Analogs P1->P2 P3 Add Fluorogenic Peptide Substrate P2->P3 P4 Measure Ex/Em Fluorescence P3->P4 P5 Calculate IC50 (Dose-Response) P4->P5

FRET-based high-throughput screening workflow for determining IC50 values.

References

  • Title: 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 Source: NIH / PubMed Central URL: [1]

  • Title: Synthesis, Structure–Activity Relationships, and Antiviral Activity of Allosteric Inhibitors of Flavivirus NS2B–NS3 Protease Source: Journal of Medicinal Chemistry (ACS Publications) URL: [2]

Sources

Comparative

Mass spectrometry fragmentation pattern analysis of 2-(Piperidin-4-ylmethoxy)pyrazine

Title: Analytical Comparison Guide: MS/MS Fragmentation of 2-(Piperidin-4-ylmethoxy)pyrazine vs. Positional Isomers Executive Summary In modern drug discovery, functionalized heterocycles like 2-(Piperidin-4-ylmethoxy)py...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Analytical Comparison Guide: MS/MS Fragmentation of 2-(Piperidin-4-ylmethoxy)pyrazine vs. Positional Isomers

Executive Summary

In modern drug discovery, functionalized heterocycles like 2-(Piperidin-4-ylmethoxy)pyrazine serve as critical building blocks for CNS-active agents and metabolic modulators. However, distinguishing between positional isomers—such as the 4-ylmethoxy and 3-ylmethoxy variants—presents a persistent analytical challenge during high-throughput screening. While both isomers share identical empirical formulas and exact masses, their structural connectivity fundamentally alters their stability under collision-induced dissociation.

This guide provides an objective, data-driven comparison of their electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation patterns. Designed for analytical chemists and drug development professionals, this document outlines a self-validating framework to confidently differentiate these isomers based on thermodynamic cleavage rules.

Mechanistic Rationale & Causality (E-E-A-T)

As an Application Scientist, I emphasize that mass spectrometric fragmentation is never random; it is strictly governed by localized proton affinity and bond dissociation energies. Relying solely on precursor exact mass is insufficient for pharmaceutical library screening.

  • Ionization Dynamics: Under positive electrospray ionization (ESI+), protonation preferentially occurs at the highly basic secondary amine of the piperidine ring (pKa ~10.4) rather than the electron-deficient pyrazine nitrogens (pKa ~0.6). This yields a stable precursor ion [M+H]+ at m/z 194.1288.

  • Primary Cleavage (Ether Bond): The fragmentation pattern is heavily influenced by the nature and position of substituents on the piperidine ring[1]. The most thermodynamically favorable pathway is the cleavage of the C–O ether bond. Because the charge is localized on the piperidine nitrogen, the molecule expels neutral pyrazin-2-ol (96 Da), generating a highly stable piperidin-4-ylmethyl carbocation (m/z 98.0964).

  • Secondary Cleavage (Ring Opening): As established in the characterization of homologous piperidine derivatives, MS/MS relies heavily on neutral elimination pathways to elucidate structural connectivity[2]. The m/z 98 ion undergoes subsequent α -cleavage, resulting in the neutral loss of ammonia (NH 3​ , 17 Da) or ethylene (C 2​ H 4​ , 28 Da). Previous metabolomic screenings of piperidine alkaloids have demonstrated that MS/MS can rapidly identify structural analogs based on these predictable cleavage rules[3].

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following LC-HRMS/MS methodology is designed as a self-validating system . Each phase includes a mandatory validation checkpoint that must be passed before proceeding.

Step 1: Instrument Calibration & System Suitability

  • Action: Calibrate the Q-TOF or Orbitrap mass spectrometer using a standard tuning mix in positive ion mode.

  • Validation Checkpoint: The mass error of the tuning mix calibrants must be strictly < 2 ppm. Do not proceed if the instrument requires recalibration.

Step 2: Sample Preparation & Carryover Check

  • Action: Dilute the 2-(Piperidin-4-ylmethoxy)pyrazine standard to 100 ng/mL in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Validation Checkpoint: Inject a blank solvent sample prior to the analyte. Extract the ion chromatogram (EIC) for m/z 194.1288. The signal-to-noise ratio must be < 3 to confirm the absolute absence of system carryover.

Step 3: LC-MS/MS Data-Dependent Acquisition (DDA)

  • Chromatography: C18 column (2.1 x 50 mm, 1.7 µm); Flow rate 0.4 mL/min; Gradient elution from 5% to 95% Acetonitrile over 5 minutes.

  • MS/MS Parameters: Precursor isolation width of 1.3 Da. Apply a normalized collision energy (NCE) ramp from 15 eV to 35 eV using Nitrogen as the collision gas.

  • Validation Checkpoint: Before interpreting the MS/MS spectra, verify the isotopic fidelity of the precursor ion. The M+1/M+2 ratio must match the theoretical isotopic distribution of C 10​ H 15​ N 3​ O within a 5% tolerance.

Comparative Fragmentation Analysis

The true performance of this MS/MS workflow lies in its ability to differentiate 2-(Piperidin-4-ylmethoxy)pyrazine from its structural isomer, 2-(Piperidin-3-ylmethoxy)pyrazine. While both yield the same m/z 98 base peak, the spatial arrangement of the methyl cation relative to the piperidine nitrogen drastically alters the secondary fragmentation kinetics.

The 4-isomer readily loses NH 3​ due to the symmetry and stability of the resulting conjugated diene cation. Conversely, the 3-isomer's asymmetric geometry makes ring cleavage (loss of ethylene) the path of least resistance.

Table 1: Quantitative MS/MS Comparison of Positional Isomers (NCE 25 eV)

Fragment Ion (m/z)Elemental Formula4-Isomer Relative Abundance (%)3-Isomer Relative Abundance (%)Mechanistic Origin
194.1288 C 10​ H 16​ N 3​ O + 1512Precursor Ion [M+H]+
114.0913 C 6​ H 12​ NO + 58Neutral loss of Pyrazine (80 Da)
98.0964 C 6​ H 12​ N + 100 100 Neutral loss of Pyrazin-2-ol (96 Da)
81.0702 C 6​ H 9+​ 45 15Loss of NH 3​ from m/z 98
70.0651 C 4​ H 8​ N + 1065 Ring cleavage (Loss of C 2​ H 4​ )

Data Interpretation: A high ratio of m/z 81 to m/z 70 is the definitive diagnostic marker for the 4-ylmethoxy isomer, whereas an inverted ratio confirms the 3-ylmethoxy isomer.

Fragmentation Pathway Visualization

Below is the logical fragmentation tree for 2-(Piperidin-4-ylmethoxy)pyrazine, mapping the causality from precursor to terminal product ions.

MS_Fragmentation Precursor Precursor Ion [M+H]+ m/z 194.1288 Frag98 Piperidin-4-ylmethyl Cation m/z 98.0964 Precursor->Frag98 - Pyrazin-2-ol (96 Da) Major Pathway Frag114 Ether Cleavage (O-retention) m/z 114.0913 Precursor->Frag114 - Pyrazine (80 Da) Minor Pathway Frag81 Loss of NH3 m/z 81.0702 Frag98->Frag81 - NH3 (17 Da) Frag70 Ring Cleavage m/z 70.0651 Frag98->Frag70 - C2H4 (28 Da)

Fig 1. ESI-MS/MS fragmentation pathway of 2-(Piperidin-4-ylmethoxy)pyrazine.

Conclusion

By leveraging the thermodynamic differences in secondary fragmentation pathways, high-resolution MS/MS provides an unambiguous method for differentiating 2-(Piperidin-4-ylmethoxy)pyrazine from its positional alternatives. Implementing the self-validating protocol outlined above ensures that drug development laboratories can maintain high structural fidelity during library synthesis and metabolite identification workflows.

References

  • Freitas TR, Danuello A, Viegas Júnior C, Bolzani VS, Pivatto M. "Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors." Rapid Communications in Mass Spectrometry, 2018.[Link]

  • Pivatto M, Crotti AEM, Lopes NP, et al. "Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites." Journal of the Brazilian Chemical Society, 2005.[Link]

Sources

Safety & Regulatory Compliance

Safety

2-(Piperidin-4-ylmethoxy)pyrazine proper disposal procedures

Proper management and disposal of specialized research chemicals are critical to maintaining laboratory safety, environmental compliance, and operational efficiency. 2-(Piperidin-4-ylmethoxy)pyrazine (CAS: 1250125-99-5)...

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Author: BenchChem Technical Support Team. Date: April 2026

Proper management and disposal of specialized research chemicals are critical to maintaining laboratory safety, environmental compliance, and operational efficiency. 2-(Piperidin-4-ylmethoxy)pyrazine (CAS: 1250125-99-5) is a nitrogen-rich heterocyclic building block frequently utilized in drug discovery and pharmaceutical development[1].

Because this compound contains both a basic piperidine ring and a pyrazine moiety, it presents unique physicochemical hazards that dictate its handling and downstream waste processing. This guide provides authoritative, step-by-step logistical and disposal protocols to ensure your laboratory remains compliant with environmental regulations while safeguarding personnel.

Hazard Causality & Operational Rationale

To handle a chemical safely, one must understand the why behind the protocol.

  • Acid-Base Reactivity: The secondary amine within the piperidine ring of 2-(Piperidin-4-ylmethoxy)pyrazine is a strong organic base (typical piperidine pKa ~11). If inadvertently mixed with acidic waste streams (e.g., concentrated hydrochloric or nitric acid), it will undergo a rapid, highly exothermic neutralization reaction. This can lead to localized boiling of solvents, aerosolization of toxic compounds, and dangerous over-pressurization of sealed waste containers.

  • Combustion Byproducts (NOx): As a nitrogen-dense compound, its thermal destruction generates significant quantities of nitrogen oxides (NO and NO₂). To comply with the Clean Air Act, the final disposal facility must utilize high-temperature incineration coupled with specialized NOx scrubbing technologies[2].

Quantitative Specifications & Waste Profiling

Before initiating any disposal workflow, personnel must profile the waste accurately. The following table summarizes the critical parameters for 2-(Piperidin-4-ylmethoxy)pyrazine waste streams.

ParameterSpecificationOperational Implication
CAS Number 1250125-99-5Must be explicitly listed on the hazardous waste manifest[1].
Chemical Class Nitrogenous Organic BaseRequires strict segregation from strong acids and oxidizers[3].
EPA Waste Stream Non-Halogenated OrganicStandard classification unless dissolved in halogenated solvents (e.g., DCM).
RCRA SAA Limit 55 GallonsMaximum accumulation volume permitted at the point of generation[4].
Incineration Temp > 1,000°CRequired for the complete thermal cleavage of the heterocyclic rings[2].
Exhaust Treatment NOx ScrubbingIncinerator must utilize SNCR or alkaline wet scrubbers to neutralize NOx[5].

Step-by-Step Disposal Methodologies

Protocol A: Point-of-Generation Waste Segregation

The most critical phase of chemical disposal occurs the moment the waste is generated in the fume hood. According to Prudent Practices in the Laboratory, segregation is the primary defense against adverse chemical reactions[3].

  • Determine Solvent Compatibility: Assess the reaction mixture. If the compound is dissolved in Dichloromethane or Chloroform, it must be routed to the Halogenated waste stream. If dissolved in Methanol, DMSO, or Water, route it to the Non-Halogenated stream.

  • Select the Receptacle: Utilize a High-Density Polyethylene (HDPE) or glass waste carboy. Do not use metal containers; basic amine solutions can slowly corrode certain metal alloys over time, leading to structural failure.

  • Execute Immediate Labeling: Attach a hazardous waste tag before adding the first drop of waste. The label must explicitly state "Hazardous Waste" and list "2-(Piperidin-4-ylmethoxy)pyrazine" alongside all associated solvents.

  • Isolate from Incompatibles: Physically separate this waste container from any carboys holding strong acids or strong oxidizers (e.g., peroxides, permanganates) to prevent cross-contamination and exothermic reactions[3].

Protocol B: Satellite Accumulation and EHS Handoff

Once the waste is safely contained, it enters the accumulation phase governed by the EPA's Resource Conservation and Recovery Act (RCRA).

  • Establish Secondary Containment: Place the sealed waste carboy into a secondary containment bin capable of holding at least 110% of the primary container's volume. This mitigates the risk of catastrophic spills.

  • Monitor Volume Limits: Track the waste level in your Satellite Accumulation Area (SAA). Under RCRA guidelines, accumulation must never exceed 55 gallons at the point of generation[4].

  • Enforce Time Limits (Subpart K): For academic and research laboratories operating under EPA RCRA Subpart K, ensure the waste is removed by trained Environmental Health and Safety (EHS) professionals every 12 months, regardless of the accumulated volume[4].

  • Final Manifesting: EHS will profile the waste for a commercial broker, legally designating it for high-temperature incineration with mandatory NOx emission controls.

Waste Lifecycle Visualization

The following diagram illustrates the self-validating workflow from the point of chemical waste generation through to environmentally compliant atmospheric release.

WasteWorkflow Gen Waste Generation 2-(Piperidin-4-ylmethoxy)pyrazine Seg Waste Segregation (Fume Hood) Gen->Seg NonHalo Non-Halogenated Waste (Primary Stream) Seg->NonHalo No Halogens Halo Halogenated Waste (If mixed with DCM/CHCl3) Seg->Halo Halogen Solvents SAA Satellite Accumulation Area (SAA) Max 55 Gallons NonHalo->SAA Halo->SAA EHS EHS / Waste Broker Pickup RCRA Manifesting SAA->EHS Within 12 Months (Subpart K) Incinerator High-Temp Incineration (>1000°C) EHS->Incinerator Scrubber NOx Scrubber System (Alkaline/SNCR) Incinerator->Scrubber NOx Gases Atmosphere Clean Exhaust (EPA Compliant) Scrubber->Atmosphere N2 + H2O

Workflow for segregation, accumulation, and compliant incineration of nitrogenous organic waste.

Final Disposal & Environmental Compliance

Because 2-(Piperidin-4-ylmethoxy)pyrazine contains three nitrogen atoms per molecule, standard incineration is insufficient. When combusted, the nitrogen atoms oxidize to form nitric oxide (NO) and nitrogen dioxide (NO₂). Untreated, these gases contribute to acid rain and severe respiratory hazards[5].

To neutralize this threat, commercial Treatment, Storage, and Disposal Facilities (TSDFs) utilize Wet Scrubbers or Selective Non-Catalytic Reduction (SNCR) . In a wet scrubbing system, the exhaust gas is passed through an alkaline solution (such as sodium hydroxide), which dissolves and reacts with the NOx gases, converting them into harmless, water-soluble sodium nitrate and sodium nitrite[5]. This guarantees that the destruction of your laboratory's chemical waste does not inadvertently compromise global air quality.

References

  • Regulations for Hazardous Waste Generated at Academic Laboratories | US EPA . Environmental Protection Agency. Available at:[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards . National Research Council / UNM. Available at: [Link]

  • Incineration Processes and Environmental Releases . National Center for Biotechnology Information (NCBI) - NIH. Available at: [Link]

  • Do Wet Scrubbers Remove NOx? A Comprehensive Guide for Environmental Compliance . CECO Environmental. Available at: [Link]

Sources

Handling

Personal protective equipment for handling 2-(Piperidin-4-ylmethoxy)pyrazine

An authoritative, causality-driven guide designed for researchers and drug development professionals handling 2-(Piperidin-4-ylmethoxy)pyrazine (CAS: 1250125-99-5). This document bypasses generic safety advice to provide...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative, causality-driven guide designed for researchers and drug development professionals handling 2-(Piperidin-4-ylmethoxy)pyrazine (CAS: 1250125-99-5). This document bypasses generic safety advice to provide field-proven, mechanistic insights into chemical handling, ensuring both laboratory safety and experimental integrity.

Executive Summary & Mechanistic Toxicology

2-(Piperidin-4-ylmethoxy)pyrazine is a specialized heterocyclic building block frequently utilized in the synthesis of histone acetyltransferase (HAT) p300/CBP inhibitors () [1] and CB1 receptor antagonists. Beyond its synthetic utility, it must be treated as a highly reactive, basic amine with specific toxicological liabilities.

The Causality of the Hazard:

  • Severe Ocular Toxicity: The secondary amine within the piperidine ring is highly basic (pKa ~10.5). Upon contact with the physiological pH of the eye, it rapidly extracts protons, causing localized alkaline burns. This leads to the saponification of fatty acids in the corneal lipid bilayers, resulting in cell lysis and deep, irreversible tissue penetration.

  • Dermal Permeation: The pyrazine moiety adds significant lipophilicity to the molecule, allowing it to traverse the stratum corneum (the skin's outermost layer) much more efficiently than purely charged species.

  • Aerosolization Risk: Often handled as a dry hydrochloride salt or free base powder, the compound is prone to static cling. Inhalation of the fine powder triggers immediate bronchospasm and severe irritation of the respiratory mucosa.

Quantitative Hazard Profile

Table 1: Physicochemical & Hazard Profile of 2-(Piperidin-4-ylmethoxy)pyrazine

ParameterValue / ClassificationOperational Implication
CAS Number 1250125-99-5Unique identifier for SDS and inventory tracking.
Molecular Weight 193.25 g/mol Essential for precise stoichiometric calculations.
pKa (Estimated) ~10.5 (Piperidine), ~0.6 (Pyrazine)Highly basic; requires acidic neutralization during spills.
GHS Classification Skin Irrit. 2, Eye Dam. 1, STOT SE 3Mandates strict ocular and dermal barrier protection.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling penetrating basic amines. The following matrix outlines the required gear and the mechanistic justification for each choice, aligning with standard laboratory safety frameworks () [2].

Table 2: Mandatory PPE Selection and Causality

PPE CategoryRequired SpecificationMechanistic Justification
Ocular Protection Non-vented Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are inadequate. Because the basic amine causes rapid lipid saponification, a full facial seal is required to prevent aerosolized powder or solvent splashes from bypassing the lenses.
Dermal (Hands) Double-layered Nitrile (minimum 5 mil thickness)The pyrazine ring enhances lipophilicity, allowing permeation. Self-validation: If handling the compound in aggressive solvents (e.g., DCM, DMF), standard nitrile degrades rapidly; you must layer a heavy butyl rubber glove over the nitrile.
Dermal (Body) Flame-resistant (FR) Lab Coat with knit cuffsKnit cuffs prevent sleeves from dragging through contaminated areas and eliminate skin gaps where airborne powder could settle on the wrists.
Respiratory Class II Fume Hood (or N95 if outside hood)Powders of heterocyclic amines are notoriously prone to static charge buildup and aerosolization, presenting a severe inhalation risk.

Operational Workflow & Contingency Logic

The following diagram maps the end-to-end operational workflow, integrating engineering controls with emergency response logic.

G A 2-(Piperidin-4-ylmethoxy)pyrazine Handling Workflow B Engineering Controls (Fume Hood >100 fpm) A->B C PPE Verification (Double Nitrile, Splash Goggles) B->C D Weighing & Transfer (Minimize Aerosolization) C->D E Reaction Setup (Inert Atmosphere / Sealed Flask) D->E F Spill or Exposure Detected? E->F G Emergency Protocol (Evacuate & Neutralize) F->G Yes H Decontamination (Dilute Acid Wash) F->H No I Waste Disposal (Hazardous Amines Receptacle) G->I H->I

Figure 1: End-to-end operational workflow and contingency logic for handling 2-(Piperidin-4-ylmethoxy)pyrazine.

Standard Operating Procedure (SOP): Handling & Transfer

This protocol is designed as a self-validating system to ensure experimental and safety parameters are met before proceeding to the next step.

Phase 1: Pre-Operation & Environmental Validation

  • Validate Airflow: Before opening the reagent bottle, verify that the fume hood is operating at a face velocity of 80–120 feet per minute (fpm).

    • Self-Validation Step: Tape a small piece of tissue paper to the bottom of the sash; a steady, inward deflection visually confirms negative pressure.

  • Glove Integrity Check: Perform a visual inflation test on your nitrile gloves by trapping air inside and squeezing to check for micro-punctures before donning.

Phase 2: Static Mitigation and Weighing

  • Discharge Static: Use an anti-static zero-ion gun on your spatulas and weigh boats. This neutralizes the static charge that typically causes fine amine powders to "jump" and aerosolize.

  • Enclosed Transfer: Tare a sealed vial inside the balance enclosure. Move the vial to the fume hood, transfer the 2-(Piperidin-4-ylmethoxy)pyrazine into the vial, seal it, and then return it to the balance. Never transfer open powder outside the fume hood.

Phase 3: Solubilization

  • Controlled Addition: When adding solvent or neutralizing the hydrochloride salt with a base (e.g., DIPEA) to liberate the free amine, add reagents dropwise. Be prepared for a mild exotherm due to the heat of neutralization.

Spill Response & Waste Disposal Plan

Because this compound is a basic amine, sweeping it up dry will aerosolize the hazard. It must be chemically neutralized first.

Step-by-Step Spill Decontamination:

  • Isolate: Immediately drop the fume hood sash and alert nearby personnel.

  • Chemical Neutralization: Spray the spill area gently with a dilute, weak acid (e.g., 1M Citric Acid or 1M HCl). Causality: This protonates the piperidine nitrogen, converting the lipophilic, volatile free base into a highly water-soluble, non-volatile salt.

  • Absorption: Cover the neutralized liquid with an inert absorbent pad or vermiculite. Do not use combustible materials like paper towels for large spills.

  • Surface Decontamination: Wipe the area with a 10% bleach solution, followed by a Deionized (DI) water rinse, to oxidize and destroy residual pyrazine organics.

Waste Segregation Logic:

  • Solid Waste: Contaminated weigh boats, spatulas, and absorbent pads must be placed in a sealed, clearly labeled "Hazardous Solid Waste - Basic Amines" container.

  • Liquid Waste: Segregate based on the reaction solvent. If synthesized via halogenated solvents (e.g., DCM), route to the Halogenated Waste stream. Critical: Ensure the waste carboy is not co-mingled with strong concentrated acids to prevent violent, exothermic salt formation.

References

  • Nie, S., Wu, F., Wu, J., Li, X., Zhou, C., Yao, Y., & Song, Y. (2022). "Structure-activity relationship and antitumor activity of 1,4-pyrazine-containing inhibitors of histone acetyltransferases P300/CBP." European Journal of Medicinal Chemistry, 237, 114407.[Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(Piperidin-4-ylmethoxy)pyrazine
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2-(Piperidin-4-ylmethoxy)pyrazine
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